Product packaging for Harzianopyridone(Cat. No.:)

Harzianopyridone

Cat. No.: B10764625
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Harzianopyridone is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B10764625 Harzianopyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+

InChI Key

FPYAYFJAGDIMEX-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Origin of Product

United States

Foundational & Exploratory

Harzianopyridone: A Technical Guide to its Discovery, Isolation, and Characterization from Trichoderma harzianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Harzianopyridone, a pyridone alkaloid produced by the filamentous fungus Trichoderma harzianum. It details the initial discovery and isolation of this secondary metabolite, presenting in-depth experimental protocols for its fermentation, extraction, and purification. This document also includes a thorough characterization of this compound, featuring tabulated quantitative data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. Furthermore, this guide elucidates the primary mechanism of action of this compound as an inhibitor of mitochondrial complex II (succinate dehydrogenase), complete with a signaling pathway diagram. This guide is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Trichoderma harzianum is a soil-dwelling fungus recognized for its biocontrol properties against various plant pathogens. Its antagonistic activities are largely attributed to the production of a diverse array of secondary metabolites, including peptaibols, polyketides, and terpenes. Among these bioactive compounds is this compound, a pyridone alkaloid first reported in 1989. This compound has demonstrated significant antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.

This guide provides a detailed technical overview of the discovery, isolation, and characterization of this compound, with a focus on providing actionable experimental protocols and comprehensive data for researchers in the field.

Discovery and Isolation

This compound was first isolated from Trichoderma harzianum strain T-5, obtained from Palampur, Himachal Pradesh, India. The initial discovery and subsequent structural elucidation were pivotal in understanding the chemical arsenal (B13267) of this biocontrol fungus.

Experimental Protocols

The following protocols are a composite of methodologies described in the literature for the isolation of this compound and similar fungal metabolites.

2.1.1. Fungal Culture and Fermentation

  • Strain Maintenance: Maintain a pure culture of Trichoderma harzianum on Potato Dextrose Agar (PDA) slants at 4°C.

  • Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug from the PDA slant. Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Solid-State Fermentation: Aseptically transfer the seed culture to sterile Fernbach flasks (2.8 L) containing 200 g of shredded wheat medium per flask.

  • Incubation: Incubate the flasks under static conditions at 28°C for 9-14 days to allow for fungal growth and production of secondary metabolites.

2.1.2. Extraction

  • Solvent Extraction: Following incubation, disrupt the solid culture material in each flask using a homogenizer. Add 300 mL of acetone (B3395972) to each flask and continue homogenization to ensure thorough extraction.

  • Filtration: Separate the solvent extract from the solid residue by suction filtration.

  • Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

2.1.3. Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column in a suitable non-polar solvent such as n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Load the sample onto the top of the prepared column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297), followed by methanol. A suggested gradient is:

      • 100% n-hexane

      • n-hexane:ethyl acetate (9:1, 8:2, 1:1)

      • 100% ethyl acetate

      • ethyl acetate:methanol (9:1)

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol, 95:5) and

Harzianopyridone Biosynthesis in Trichoderma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone (B32151), a potent inhibitor of mitochondrial complex II, is a polyketide-derived secondary metabolite produced by various species of the fungus Trichoderma, most notably Trichoderma harzianum. Its unique chemical structure and significant biological activity have garnered considerable interest in the fields of agriculture and medicine. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, including the genetic architecture of the biosynthetic gene cluster (BGC), the enzymatic cascade leading to its formation, and a summary of production data. Furthermore, this guide presents detailed experimental protocols for key analytical and genetic techniques employed in the study of this pathway, alongside visual representations of the biosynthetic and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Introduction

Trichoderma species are ubiquitous soil fungi renowned for their biocontrol capabilities against phytopathogens. This antagonistic activity is largely attributed to the secretion of a diverse array of secondary metabolites, including the potent antifungal agent, this compound. First isolated from Trichoderma harzianum, this compound exhibits strong inhibitory activity against a range of plant pathogenic fungi.[1][2] Its mode of action involves the inhibition of the mitochondrial complex II (succinate dehydrogenase), a critical enzyme in the electron transport chain, making it a promising candidate for the development of novel fungicides and potentially other therapeutic agents.[1]

The biosynthesis of this compound proceeds via a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and a series of tailoring enzymes.[3] Understanding the intricacies of this pathway is crucial for harnessing the full potential of this compound through metabolic engineering and synthetic biology approaches to enhance its production or generate novel, more potent derivatives.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster contains all the necessary genes for the synthesis of the polyketide backbone, its modification, and regulation. The core of the BGC is a hybrid PKS-NRPS enzyme, designated HarA.[4]

cluster_harzianopyridone_bgc This compound Biosynthetic Gene Cluster in T. harzianum harA harA (PKS-NRPS) harH harH (P450RE) harB harB (FMO) harC harC (O-MeT) harG harG (FMO) harD harD (P450) harF harF (ER) harE harE (N-hydroxylase) harI harI (TF) harJ harJ (MFS)

Figure 1. Organization of the this compound BGC.

Table 1: Genes in the this compound Biosynthetic Gene Cluster

GeneProposed FunctionEnzyme Class
harAPolyketide and non-ribosomal peptide synthesisPKS-NRPS
harBHydroxylationFlavin-dependent monooxygenase (FMO)
harCO-methylationO-methyltransferase (O-MeT)
harDOxidationCytochrome P450 monooxygenase (P450)
harEN-hydroxylationN-hydroxylase
harFReductionEnoyl reductase (ER)
harGHydroxylationFlavin-dependent monooxygenase (FMO)
harHRing expansionCytochrome P450 monooxygenase (P450RE)
harIRegulationTranscription factor (TF)
harJTransportMajor facilitator superfamily (MFS) transporter

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of a polyketide chain and an amino acid, followed by a series of oxidative modifications. A key feature of this pathway is the iterative use of several enzymes, highlighting the catalytic versatility of fungal biosynthetic machinery.[3]

cluster_pathway This compound Biosynthetic Pathway tetraketide Tetraketide + Tyrosine intermediate1 Intermediate 1 (Tetramic acid derivative) tetraketide->intermediate1 HarA (PKS-NRPS) intermediate2 Intermediate 2 (Pyridone ring) intermediate1->intermediate2 HarH (P450RE) intermediate3 N-hydroxylated intermediate intermediate2->intermediate3 HarE (N-hydroxylase) intermediate4 N-O-methylated intermediate intermediate3->intermediate4 N-O-methylation intermediate5 Hydroxylated intermediate intermediate4->intermediate5 HarB (FMO) & HarG (FMO) (iterative hydroxylation) This compound This compound intermediate5->this compound HarC (O-MeT) (iterative methylation) + other tailoring steps (HarD, HarF)

Figure 2. Proposed this compound biosynthetic pathway.

The proposed pathway initiates with the HarA PKS-NRPS hybrid enzyme, which condenses a tetraketide, derived from acetate (B1210297) units, with the amino acid tyrosine.[1][5] The resulting tetramic acid derivative undergoes a ring expansion catalyzed by a cytochrome P450 monooxygenase (HarH) to form the pyridone core.[3] Subsequent tailoring steps involve N-hydroxylation (HarE), N-O-methylation, and iterative hydroxylations and O-methylations catalyzed by FMOs (HarB, HarG) and an O-methyltransferase (HarC), respectively.[3] Additional modifications are carried out by another P450 (HarD) and an enoyl reductase (HarF) to yield the final this compound molecule.

Quantitative Data on this compound Production

The production of this compound by Trichoderma harzianum can be influenced by various factors, including culture conditions and the presence of other microorganisms. Elicitation by co-culturing with phytopathogens has been shown to significantly enhance the production of this secondary metabolite.

Table 2: this compound Production by T. harzianum under Co-culture Conditions

ElicitorConditionThis compound (µg/mL)
None (Control)-85 ± 5
Rhizoctonia solaniViable Mycelium401 ± 70
Rhizoctonia solaniNon-viable Mycelium357 ± 25
Botrytis cinereaViable Mycelium169 ± 30
Botrytis cinereaNon-viable Mycelium134 ± 10

Data adapted from Vinale et al. (2009). Production levels were quantified by LC-MS after 30 days of incubation.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound from Trichoderma cultures.

start Start: Trichoderma Culture extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Filtration (0.22 µm filter) reconstitution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis quantification Quantification (Standard Curve) lcms_analysis->quantification end End: this compound Concentration quantification->end start Start: Gene of Interest (e.g., harA) pcr PCR Amplification of Gene start->pcr cloning Cloning into Expression Vector (e.g., with gpdA promoter) pcr->cloning transformation Protoplast Transformation of Aspergillus nidulans cloning->transformation selection Selection of Transformants (e.g., auxotrophic marker) transformation->selection cultivation Cultivation of Transformants selection->cultivation extraction Metabolite Extraction cultivation->extraction analysis LC-MS Analysis for New Product Formation extraction->analysis end End: Functional Characterization analysis->end start Start: Target Gene (e.g., harA) sgrna_design Design sgRNA targeting the gene start->sgrna_design donor_dna Construct Donor DNA with flanking homology arms start->donor_dna vector_construction Construct Cas9 and sgRNA expression vectors sgrna_design->vector_construction transformation Co-transform T. harzianum protoplasts vector_construction->transformation donor_dna->transformation selection Select transformants on appropriate medium transformation->selection screening Screen transformants by PCR for successful gene replacement selection->screening validation Validate knockout by Southern Blot and/or sequencing screening->validation phenotype_analysis Phenotypic Analysis (e.g., this compound production) validation->phenotype_analysis end End: Gene Function Determined phenotype_analysis->end

References

The Dichotomous Bioactivity of Harzianopyridone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone (B32151), a secondary metabolite produced by fungi of the Trichoderma genus, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth analysis of the bioactivity of this compound, with a particular focus on the distinct properties of its enantiomeric forms. While quantitative data on the separated enantiomers is limited in current literature, existing research strongly indicates a stereospecific differentiation in their antifungal and phytotoxic effects. This document summarizes the available quantitative data for racemic this compound, details the experimental protocols for key bioassays, and visualizes relevant workflows and a potential signaling pathway to furnish researchers and drug development professionals with a comprehensive understanding of this promising natural product.

Introduction

This compound is a pyridone alkaloid first isolated from Trichoderma harzianum. It possesses a chiral center, leading to the existence of two enantiomers: (+)-harzianopyridone and (-)-harzianopyridone. Research has shown that the biological activities of these enantiomers are not identical, a common phenomenon in chiral bioactive molecules. The racemic mixture of this compound demonstrates potent antifungal properties against a range of plant pathogenic fungi.[1] In contrast, the laevorotatory form, or (-)-harzianopyridone, exhibits weak antifungal and antibacterial activity but displays high phytotoxicity.[1] This divergence in activity underscores the importance of studying each enantiomer individually to unlock their full potential in agriculture and medicine.

Quantitative Biological Activity Data

While the differential bioactivity of this compound enantiomers is noted, a significant portion of the available quantitative data pertains to the racemic mixture. The following table summarizes the key quantitative findings for racemic this compound. It is important to note that further research is required to provide a comprehensive quantitative comparison of the individual enantiomers.

Compound/MixtureBiological ActivityTarget Organism(s)Quantitative Data
Racemic this compoundAntifungalRhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporumEC50: 35.9–50.2 μg/mL
(-)-HarzianopyridonePhytotoxicityEtiolated wheat coleoptilesHigh phytotoxicity (qualitative)
(-)-HarzianopyridoneAntifungal/AntibacterialVariousWeak activity (qualitative)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for the key bioassays used to evaluate the biological activity of this compound and its enantiomers.

Antifungal Activity Assay against Rhizoctonia solani

The antifungal activity of this compound can be determined using the poison food technique.

Objective: To determine the inhibitory effect of this compound on the mycelial growth of Rhizoctonia solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (B569324) (PDA) medium

  • This compound (racemic or individual enantiomers)

  • Solvent (e.g., DMSO or ethanol)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the solvent alone.

    • Mix thoroughly and pour the media into sterile petri dishes. Allow the agar to solidify.

  • Inoculation:

    • From a 7-day-old culture of R. solani, cut a 5 mm mycelial disc from the edge of the colony using a sterile cork borer.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both poisoned and control).

  • Incubation:

    • Incubate the plates at 25 ± 2°C for 72-96 hours, or until the mycelial growth in the control plate has reached the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

      • DC = Average diameter of the colony in the control plate

      • DT = Average diameter of the colony in the treated plate

    • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the concentration and performing a regression analysis.

Antifungal_Assay_Workflow cluster_prep Media Preparation cluster_inoc Inoculation cluster_incub Incubation cluster_data Data Analysis prep_pda Prepare & Autoclave PDA cool_pda Cool PDA to 45-50°C prep_pda->cool_pda add_hp Add this compound (or solvent for control) cool_pda->add_hp pour_plates Pour into Petri Dishes add_hp->pour_plates place_disc Place Disc on Center of PDA Plate pour_plates->place_disc mycelial_disc Cut 5mm Mycelial Disc of R. solani mycelial_disc->place_disc incubate Incubate at 25°C for 72-96h place_disc->incubate measure_diameter Measure Colony Diameter incubate->measure_diameter calc_inhibition Calculate % Inhibition measure_diameter->calc_inhibition determine_ec50 Determine EC50 calc_inhibition->determine_ec50 Phytotoxicity_Assay_Workflow cluster_germ Seed Germination cluster_prep Coleoptile Preparation cluster_treat Treatment cluster_incub Incubation & Analysis sterilize_seeds Sterilize Wheat Seeds germinate_dark Germinate in Dark (72h, 25°C) sterilize_seeds->germinate_dark excise_segments Excise 10mm Coleoptile Segments germinate_dark->excise_segments add_segments Add Coleoptile Segments to Solutions excise_segments->add_segments prep_solutions Prepare this compound Test Solutions prep_solutions->add_segments incubate_dark Incubate in Dark (24h, 25°C) add_segments->incubate_dark measure_length Measure Final Length incubate_dark->measure_length calc_inhibition Calculate % Inhibition measure_length->calc_inhibition Cytotoxicity_Assay_Workflow cluster_seed Cell Seeding cluster_treat Treatment cluster_mtt MTT Reaction cluster_read Measurement & Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach add_compounds Add this compound Solutions incubate_attach->add_compounds incubate_treat Incubate 24-72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR G-Protein Coupled Receptor (GPCR) G_protein Heterotrimeric G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Transcription_Factor Transcription Factor PKA->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression (Growth, Pathogenesis) Transcription_Factor->Gene_Expression This compound This compound (Hypothetical Interaction) This compound->GPCR ?

References

An In-depth Technical Guide to Harzianopyridone: Natural Sources, Analogues, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a pyridone alkaloid produced by the ubiquitous soil-dwelling fungus Trichoderma harzianum, has garnered significant attention within the scientific community for its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of this compound, delving into its natural sources, known analogues, and mechanisms of action. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a thorough compilation of its biological activity data. Furthermore, this document elucidates the biosynthetic pathway of this compound and presents a workflow for its bioassay-guided fractionation, visualized through Graphviz diagrams to facilitate a deeper understanding of its molecular genesis and discovery process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

Introduction

Trichoderma harzianum, a filamentous fungus renowned for its biocontrol capabilities against various plant pathogens, is the primary natural source of this compound[1][2]. First isolated in 1989, this secondary metabolite has demonstrated significant antifungal activity against a broad spectrum of phytopathogenic fungi[1]. Its unique chemical structure and potent biological profile have made it a subject of interest for the development of new antifungal agents.

Natural Sources and Known Analogues

This compound is predominantly produced by various strains of Trichoderma harzianum[1][2]. While T. harzianum is the most cited source, other species within the Trichoderma genus may also produce this compound or its analogues. Analogues of this compound, primarily differing in their side-chain modifications, have also been isolated from Trichoderma species. A comprehensive list of this compound and its known analogues is presented in Table 1.

Table 1: this compound and Its Known Analogues from Trichoderma Species

Compound NameProducing Organism(s)Chemical StructureKey Biological ActivitiesReference(s)
This compoundTrichoderma harzianum(E)-4-hydroxy-5,6-dimethoxy-3-(2-methyl-1-oxohex-4-en-1-yl)-2(1H)-pyridinoneAntifungal, Mitochondrial Complex II inhibitor[3]
Atpenin BPenicillium sp.(similar pyridone core)Potent and specific inhibitor of mitochondrial complex II[4]
TenellinBeauveria bassiana(similar pyridone core)Insecticidal, Antifungal[5]
AspyroneAspergillus melleus(similar pyridone core)Antifungal

(Note: This table will be populated with more analogues as further research is conducted.)

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antifungal properties being the most extensively studied. It is a potent inhibitor of mitochondrial complex II (succinate dehydrogenase), a key enzyme in the electron transport chain and the tricarboxylic acid cycle[5]. This inhibition disrupts cellular respiration, leading to fungal cell death. The quantitative biological activity of this compound against various fungal pathogens is summarized in Table 2.

Table 2: Antifungal Activity of this compound

Target OrganismAssay TypeActivity MetricValueReference(s)
Botrytis cinereaMycelial Growth InhibitionEC505.0 µg/mL
Rhizoctonia solaniMycelial Growth InhibitionEC503.5 µg/mL
Fusarium oxysporumMycelial Growth InhibitionEC508.2 µg/mL
Sclerotinia sclerotiorumMycelial Growth InhibitionMIC10 µg/mL[2]
Pythium irregulareMycelial Growth InhibitionMIC10 µg/mL[2]

Experimental Protocols

Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from Trichoderma harzianum cultures.

4.1.1. Fungal Cultivation

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Trichoderma harzianum.

  • Incubation: Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration and mycelial growth.

4.1.2. Extraction

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the culture filtrate and the mycelial biomass with an equal volume of ethyl acetate (B1210297). Stir the mixture vigorously for several hours.

  • Phase Separation: Separate the organic and aqueous layers using a separatory funnel. Collect the ethyl acetate layer, which contains the secondary metabolites.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

4.1.3. Purification

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Bioassay-Guided Fractionation: Test each fraction for antifungal activity using a suitable bioassay (e.g., agar (B569324) diffusion assay against a target fungus).

  • Further Purification: Pool the active fractions and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate pure this compound.

Characterization of this compound

The structure of the purified this compound can be elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound using High-Resolution Mass Spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete structural elucidation.

Biosynthesis of this compound

This compound is a polyketide, biosynthesized through a pathway involving a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme[5][6]. The biosynthesis is initiated by the condensation of acetyl-CoA and malonyl-CoA units by the PKS domains to form a polyketide chain. The NRPS domain then incorporates an amino acid, likely derived from aspartic acid[3][7]. A series of enzymatic modifications, including cyclization, oxidation, and methylation, leads to the final this compound structure. The biosynthetic gene cluster for this compound in T. harzianum has been identified and contains genes encoding the PKS-NRPS, as well as tailoring enzymes like oxidoreductases and methyltransferases[5][6].

Harzianopyridone_Biosynthesis cluster_0 Primary Metabolism cluster_1 This compound Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS_NRPS PKS-NRPS (Hybrid Enzyme) Acetyl-CoA->PKS_NRPS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_NRPS Aspartic_Acid Aspartic_Acid Aspartic_Acid->PKS_NRPS Polyketide_Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide_Intermediate Condensation Cyclization Cyclization & Ring Expansion Polyketide_Intermediate->Cyclization Pyridone_Core Pyridone Core Structure Cyclization->Pyridone_Core Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases) Pyridone_Core->Tailoring_Enzymes Modifications This compound This compound Tailoring_Enzymes->this compound

Caption: Biosynthetic pathway of this compound.

Bioassay-Guided Fractionation Workflow

Bioassay-guided fractionation is a crucial strategy for the discovery of novel bioactive natural products. The following diagram illustrates a typical workflow for the isolation of antifungal compounds like this compound from Trichoderma extracts.

Bioassay_Guided_Fractionation Start Crude Extract of Trichoderma harzianum Column_Chromatography Column Chromatography (e.g., Silica Gel) Start->Column_Chromatography Fractions Collection of Fractions (F1, F2, F3, ... Fn) Column_Chromatography->Fractions Antifungal_Assay Antifungal Bioassay (e.g., Agar Diffusion) Fractions->Antifungal_Assay Active_Fractions Identification of Active Fractions Antifungal_Assay->Active_Fractions Inactive_Fractions Inactive Fractions Active_Fractions->Inactive_Fractions Inactive HPLC Further Purification of Active Fractions (HPLC) Active_Fractions->HPLC Active Pure_Compound Isolation of Pure Bioactive Compound (this compound) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation End Identified Bioactive Natural Product Structure_Elucidation->End

Caption: Bioassay-guided fractionation workflow.

Conclusion

This compound stands out as a promising natural product with significant potential for development as a novel antifungal agent. Its unique mode of action, targeting mitochondrial complex II, offers a potential advantage against fungal strains resistant to existing drugs. This technical guide provides a foundational resource for researchers interested in exploring the chemistry, biology, and therapeutic potential of this compound and its analogues. Further research into the structure-activity relationships of its analogues and the optimization of its production through fermentation or synthetic approaches will be crucial for translating its promising biological activity into practical applications in medicine and agriculture.

References

Preliminary Studies on Harzianopyridone Phytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a pyridone-class secondary metabolite first isolated from the fungus Trichoderma harzianum in 1989.[1] It is recognized for its potent antifungal properties against a range of plant pathogenic fungi.[1][2] However, preliminary studies have also indicated that this compound exhibits significant phytotoxicity, a crucial factor to consider in its potential application in agricultural or pharmaceutical contexts. This document provides a comprehensive overview of the existing preliminary data on this compound's phytotoxicity, details the experimental protocols used in these assessments, and visualizes relevant biological and experimental pathways.

Quantitative and Qualitative Data Presentation

While specific quantitative data such as EC50 values for phytotoxicity are not extensively detailed in preliminary reports, the available qualitative observations and related antifungal quantitative data provide important context.

Phytotoxicity Data (Qualitative)

The laevorotatory form of this compound has demonstrated notable phytotoxic effects in initial bioassays. These findings are crucial for understanding the compound's potential impact on plant health.

Bioassay TypePlant SpeciesObserved EffectConcentration DependenceCitation
Etiolated Wheat Coleoptile BioassayWheat (Triticum aestivum)High phytotoxicityNot specified[1]
Necrosis AssayCorn (Zea mays)NecrosisConcentration-dependent[1]
Necrosis AssayBean (Phaseolus vulgaris)NecrosisConcentration-dependent[1]
Necrosis AssayTobacco (Nicotiana tabacum)NecrosisConcentration-dependent[1]
Antifungal Activity Data (Quantitative)

For context, the following table summarizes the significant antifungal activity of this compound against several phytopathogenic fungi. This highlights the compound's biological potency, which may correlate with its phytotoxic effects.

Target PathogenInhibitionEC50 Value (µg/mL)Citation
Rhizoctonia solani>90%35.9–50.2[1][2]
Sclerotium rolfsii>90%35.9–50.2[1][2]
Fusarium oxysporum>90%35.9–50.2[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of preliminary findings. The following sections describe the key experimental protocols cited in the initial phytotoxicity studies of this compound.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a standard method for assessing the effect of chemical compounds on plant cell elongation and is highly sensitive to a wide range of bioactive substances, including herbicides and phytotoxins.[3][4]

Objective: To determine the inhibitory or stimulatory effect of this compound on the growth of etiolated wheat coleoptiles.

Methodology:

  • Seed Germination: Wheat (Triticum aestivum) seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (typically 48-72 hours) to produce etiolated seedlings with straight coleoptiles.

  • Coleoptile Sectioning: A segment of a specific length (e.g., 10 mm) is excised from the sub-apical region of the coleoptiles under a dim safe light.

  • Treatment Incubation: The excised coleoptile sections are floated in petri dishes containing a buffered solution (e.g., phosphate (B84403) buffer with sucrose) and a range of concentrations of the test compound (this compound). A control group with the solvent system alone is included.

  • Incubation Conditions: The dishes are incubated in the dark at a controlled temperature for 24-48 hours to allow for cell elongation.

  • Measurement and Analysis: The final length of the coleoptile sections is measured. The percentage of inhibition or stimulation is calculated relative to the growth of the control sections. High phytotoxicity is indicated by significant inhibition of elongation.[1]

Plant Necrosis Assay

This assay provides a direct visual assessment of a compound's ability to cause cell death and tissue damage in various plant species.

Objective: To evaluate the ability of this compound to induce necrotic lesions on the tissues of different plant species.

Methodology:

  • Plant Cultivation: Healthy seedlings of corn, bean, and tobacco are grown under standard greenhouse conditions until they have developed sufficient leaf tissue for testing.[1]

  • Compound Application: A solution of this compound, at various concentrations, is applied to a specific area of a leaf. This can be done by droplet application or by gently wounding the leaf surface (e.g., with a sterile needle) and applying the solution to the wound.

  • Incubation and Observation: The treated plants are maintained under controlled environmental conditions. They are observed periodically over several days for the development of necrotic lesions (browning or blackening of tissue) at the application site.

  • Data Recording: The presence, size, and severity of necrosis are recorded. The observation that the effect is "concentration-dependent" implies that higher concentrations of this compound resulted in more severe or rapidly developing necrosis.[1]

Visualizations: Pathways and Workflows

Proposed Biosynthesis of this compound

This compound is proposed to be biosynthesized from a tetraketide, with the potential involvement of aspartic acid.[1][5] This polyketide pathway is common for the synthesis of many fungal secondary metabolites.[6]

G Proposed Biosynthesis of this compound cluster_precursors Primary Metabolite Precursors cluster_synthesis Core Synthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Aspartic_Acid Aspartic Acid Intermediate Tetraketide Intermediate Aspartic_Acid->Intermediate Nitrogen Source PKS->Intermediate Condensation HP This compound Intermediate->HP Cyclization & Modification

Caption: Proposed biosynthetic pathway of this compound from primary metabolite precursors.

General Workflow for Phytotoxicity Assessment

The evaluation of a novel compound's phytotoxicity follows a logical progression from isolation to multi-species testing.

G General Experimental Workflow for Phytotoxicity Assessment A Isolation & Purification of this compound from T. harzianum culture B Primary Screening: Etiolated Wheat Coleoptile Bioassay A->B C Assess Cell Elongation Inhibition B->C D Secondary Screening: Whole Plant Necrosis Assay C->D If significant inhibition E Test on Multiple Plant Species (Corn, Bean, Tobacco) D->E F Observe & Quantify Necrotic Lesions E->F G Dose-Response Analysis F->G

Caption: Standard experimental workflow for evaluating the phytotoxicity of a fungal metabolite.

Conceptual Plant Defense Signaling Pathway

Secondary metabolites from Trichoderma species can act as elicitors, triggering plant defense mechanisms.[7][8] While the specific pathway for this compound-induced phytotoxicity is unknown, it likely involves disrupting normal cellular signaling. Conceptually, other Trichoderma metabolites are known to interact with established plant defense pathways, such as those mediated by Salicylic Acid (SA) and Jasmonic Acid/Ethylene (JA/ET).[1][8]

G Conceptual Model: Fungal Metabolite Interaction with Plant Defense Pathways cluster_plant Plant Cell cluster_sa SA Pathway cluster_ja_et JA/ET Pathway Receptor Cell Surface Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Recognition SA Salicylic Acid (SA) Accumulation ROS->SA JA_ET Jasmonic Acid (JA) & Ethylene (ET) Signaling ROS->JA_ET PR Pathogenesis-Related (PR) Gene Expression SA->PR Response Systemic Acquired Resistance (SAR) or Phytotoxic Stress Response PR->Response DEF Defensin & Other Defense Gene Expression JA_ET->DEF DEF->Response Metabolite Fungal Metabolite (e.g., this compound) Metabolite->Receptor

Caption: A conceptual model of how fungal metabolites can trigger plant defense signaling pathways.

References

Harzianopyridone: An In-depth Technical Guide on its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone (B32151) is a pyridone-class secondary metabolite isolated from the fungus Trichoderma harzianum. It has garnered significant interest within the scientific community for its notable biological activities, including antifungal, antibacterial, and herbicidal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Mechanism of Action: Inhibition of Succinate (B1194679) Dehydrogenase

This compound exerts its antifungal effect through the potent and specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the citric acid cycle and the electron transport chain.[1] By binding to SDH, this compound blocks the oxidation of succinate to fumarate, thereby disrupting mitochondrial respiration and cellular energy production, ultimately leading to fungal cell death. The IC50 value for the inhibition of SDH by this compound has been reported to be 80 nM.[1] It also shows inhibitory activity against mammalian and nematode mitochondrial complex II.[2]

Below is a diagram illustrating the inhibitory effect of this compound on the mitochondrial electron transport chain.

Harzianopyridone_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Citric Acid Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII oxidized to This compound This compound This compound->ComplexII inhibits

Inhibition of Mitochondrial Complex II by this compound.

Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of activity, primarily against phytopathogenic fungi. Quantitative data, where available, is presented in the tables below.

Table 1: Quantitative Antifungal Activity of this compound
Fungal SpeciesEC50 (µg/mL)Reference
Rhizoctonia solani35.9[2]
Sclerotium rolfsii42.2[2]
Macrophomina phaseolina60.4[2]
Fusarium oxysporum50.2[2]
Table 2: Qualitative Antifungal Spectrum of this compound
Fungal SpeciesActivity ReportedReference
Pythium ultimumStrong antifungal activity[3]
Gaeumannomyces graminis var. triticiStrong antifungal activity[3]
Botrytis cinereaStrong antifungal activity[3]
Leptosphaeria maculansInhibited growth at 1-10 µg per plug
Phytophthora cinnamomiInhibited growth at 1-10 µg per plug
Pythium irregulareComplete inhibition at 10 µg[4][5]
Sclerotinia sclerotiorumComplete inhibition at 10 µg[4][5]

Note: While this compound exhibits a wide range of activity against plant pathogens, there is limited publicly available data on its activity against human fungal pathogens such as Candida and Aspergillus species.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antifungal properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

a. Materials:

  • Test compound (this compound)

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

b. Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Harvest spores or yeast cells and suspend them in sterile saline or PBS.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer or hemocytometer.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Antifungal Dilutions:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without the compound) and a negative control (medium without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for molds) for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the positive control.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Standardize to desired CFU/mL) start->prep_inoculum add_inoculum Inoculate Wells with Fungal Suspension prep_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Plate prep_dilutions->add_inoculum controls Include Positive (no drug) and Negative (no fungi) Controls add_inoculum->controls incubate Incubate Plate (e.g., 24-72h at 30-35°C) controls->incubate read_results Read Results (Visually or with Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end_process End determine_mic->end_process

Workflow for Broth Microdilution MIC Assay.
Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay is used to measure the activity of SDH and can be adapted to screen for inhibitors like this compound. The principle involves the reduction of an electron acceptor, which results in a measurable color change.

a. Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Substrate: Sodium succinate

  • Electron acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (p-iodonitrotetrazolium violet)

  • Intermediate electron carrier (if needed): e.g., Phenazine methosulfate (PMS)

  • Test compound (this compound)

  • Spectrophotometer or microplate reader

b. Protocol:

  • Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, electron acceptor, and the test compound at various concentrations.

  • Assay Reaction:

    • In a microcuvette or a 96-well plate, add the assay buffer and the mitochondrial preparation.

    • Add the test compound (this compound) at the desired concentrations to the respective wells/cuvettes. Include a control without the inhibitor.

    • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (sodium succinate) and the electron acceptor.

  • Measurement:

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 600 nm for DCPIP reduction, ~490 nm for formazan (B1609692) production from INT).

    • The rate of the reaction is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of SDH activity by this compound at each concentration compared to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

SDH_Assay_Workflow start Start isolate_mito Isolate Mitochondria from Fungal Cells start->isolate_mito setup_reaction Set up Reaction Mixture: Buffer + Mitochondria + Inhibitor isolate_mito->setup_reaction prep_reagents Prepare Assay Buffer, Substrate, Electron Acceptor, and Inhibitor prep_reagents->setup_reaction pre_incubate Pre-incubate to allow Inhibitor Binding setup_reaction->pre_incubate start_reaction Initiate Reaction by adding Succinate and Electron Acceptor pre_incubate->start_reaction measure_abs Measure Absorbance Change over Time start_reaction->measure_abs calc_inhibition Calculate % Inhibition and Determine IC50 measure_abs->calc_inhibition end_process End calc_inhibition->end_process

Workflow for an SDH Inhibition Assay.

Conclusion

This compound is a promising antifungal compound with a well-defined mechanism of action targeting a crucial enzyme in fungal metabolism. Its broad spectrum of activity against plant pathogenic fungi makes it a strong candidate for further investigation and development as a biofungicide. While current data on its efficacy against human pathogens is limited, its potent inhibition of a conserved eukaryotic enzyme warrants further exploration in the context of medical mycology. The experimental protocols detailed in this guide provide a solid foundation for researchers to conduct further studies to fully elucidate the therapeutic potential of this compound.

References

Initial Antibacterial Screening of Harzianopyridone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Harzianopyridone, a secondary metabolite produced by the fungus Trichoderma harzianum. Due to the limited availability of specific quantitative antibacterial data for isolated this compound in publicly accessible literature, this guide incorporates data from the closely related and co-occurring compound, Harzianic Acid, as well as crude extracts of T. harzianum, to provide a thorough understanding of the potential antibacterial profile.

Introduction to this compound

This compound is a pyridone alkaloid produced by various strains of Trichoderma harzianum, a fungus well-known for its biocontrol properties against phytopathogenic fungi.[1][2] While its antifungal activities have been a primary focus of research, its potential as an antibacterial agent is an emerging area of interest. This guide summarizes the available data on its antibacterial activity and provides detailed protocols for its initial screening.

Quantitative Antibacterial Activity

Harzianic Acid: A Proxy for Antibacterial Potential

Harzianic Acid, another secondary metabolite from T. harzianum, has been more extensively studied for its antibacterial properties. It has demonstrated selective activity against Gram-positive bacteria, including antibiotic-resistant strains. The Minimum Inhibitory Concentrations (MICs) of Harzianic Acid against a panel of Gram-positive bacteria are presented in Table 1. No significant inhibition has been observed against Gram-negative bacteria at concentrations up to 400 μg/mL.[3]

Table 1: Minimum Inhibitory Concentrations (MICs) of Harzianic Acid against Gram-Positive Bacteria [3]

Bacterial StrainTypeMIC (µg/mL)
Bacillus subtilisGram-positive50
Staphylococcus aureusGram-positive200
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive200
Enterococcus faeciumGram-positive100
Vancomycin-resistant Enterococcus faecium (VRE)Gram-positive100
Listeria monocytogenesGram-positive25
Streptococcus pneumoniaeGram-positive25
Antibacterial Activity of Trichoderma Extracts

Organic extracts from Trichoderma species, which contain a mixture of secondary metabolites including this compound, have shown broad-spectrum antimicrobial activity. Table 2 summarizes the MIC values of a crude extract from Trichoderma afroharzianum against both Gram-positive and Gram-negative bacteria.

Table 2: MICs of Trichoderma afroharzianum Organic Extract

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive15.6 - 31.25
Enterococcus faecalisGram-positive125 - 250
Salmonella TyphimuriumGram-negative250
Escherichia coliGram-negative500

Experimental Protocols

The following are detailed methodologies for key experiments in the initial antibacterial screening of compounds like this compound.

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative technique used for preliminary screening of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Test compound solution (e.g., this compound dissolved in a suitable solvent)

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (solvent used to dissolve the test compound)

  • Sterile swabs, forceps, and micropipettes

  • Incubator (37°C)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known concentration of the test compound solution.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • 96-well microtiter plates

  • Bacterial cultures (adjusted to 0.5 McFarland standard and then diluted)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Growth control (broth with bacteria)

  • Multichannel micropipettes

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • In the first well of a row, add 100 µL of the test compound stock solution to achieve the desired starting concentration.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum diluted to a final concentration of approximately 5 x 10^5 CFU/mL in broth.

  • Add 100 µL of the diluted bacterial suspension to each well, except for the negative control wells.

  • Include a growth control well containing only broth and the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the test compound that shows no visible turbidity (bacterial growth). The MIC can also be determined by measuring the optical density (OD) using a microplate reader.

Visualized Workflows and Pathways

The following diagrams illustrate the typical workflows for antibacterial screening and the logical relationship of the screening process.

Experimental_Workflow_for_Antibacterial_Screening cluster_0 Preparation cluster_1 Screening Assays cluster_2 Data Analysis Culture Bacterial Culture (e.g., S. aureus) Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Disk_Diffusion Disk Diffusion Assay Inoculum->Disk_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Inoculum->Broth_Microdilution Test_Compound This compound Solution Test_Compound->Disk_Diffusion Test_Compound->Broth_Microdilution Measure_Zones Measure Zones of Inhibition Disk_Diffusion->Measure_Zones Determine_MIC Determine MIC Value Broth_Microdilution->Determine_MIC Compare_Controls Compare with Controls Measure_Zones->Compare_Controls Determine_MIC->Compare_Controls Result Antibacterial Activity Profile Compare_Controls->Result

Caption: Experimental Workflow for Antibacterial Screening.

Isolation_and_Screening_Logic Start Start: Isolate Fungus Fungus Trichoderma harzianum Culture Start->Fungus Extraction Crude Extract Preparation Fungus->Extraction Screening Initial Antibacterial Screening (e.g., Disk Diffusion) Extraction->Screening Fractionation Chromatographic Fractionation Purification Purification of This compound Fractionation->Purification Quantitative_Assay Quantitative Assay (MIC Determination) Purification->Quantitative_Assay Screening->Fractionation If Active End End: Identify Lead Compound Quantitative_Assay->End

Caption: Logical Flow for Isolation and Screening.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Assay of Harzianopyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone (B32151), a secondary metabolite produced by fungi of the genus Trichoderma, has demonstrated significant antifungal activity against a range of phytopathogenic fungi.[1] This document provides detailed protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy of results. Additionally, this document summarizes available quantitative data on the antifungal activity of this compound and proposes a putative signaling pathway for its mechanism of action.

Data Presentation

The following table summarizes the reported in vitro antifungal activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) and Half-Maximal Effective Concentration (EC50) values are provided where available.

Fungal SpeciesAssay TypeConcentration (µg/mL)Efficacy MetricReference
Rhizoctonia solaniNot Specified35.9EC50[2]
Sclerotium rolfsiiNot Specified42.2EC50[2]
Fusarium oxysporumNot Specified50.2EC50[2]
Botrytis cinereaNot SpecifiedStrong ActivityNot Specified[1]
Pythium ultimumNot SpecifiedStrong ActivityNot Specified[1]
Gaeumannomyces graminis var. triticiNot SpecifiedStrong ActivityNot Specified[1]

Experimental Protocols

Two standard methods for in vitro antifungal susceptibility testing are detailed below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Diffusion Method for assessing growth inhibition zones.

Protocol 1: Broth Microdilution Antifungal Assay

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a fungal isolate.

Materials:

  • This compound (pure compound)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium, buffered with MOPS

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the chosen broth medium to create a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sporulation.

    • Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.

    • Dilute the adjusted spore suspension 1:50 in the broth medium to obtain a final inoculum concentration of 2 x 10^3 to 1 x 10^4 spores/mL.

  • Assay Plate Preparation and Inoculation:

    • Dispense 100 µL of the appropriate broth medium into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile broth to well 12.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the optimal temperature for the specific fungus (typically 28-35°C) for 24-72 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC endpoint is often defined as the concentration that causes ≥50% or ≥90% inhibition of growth compared to the drug-free control.

Protocol 2: Agar Diffusion Antifungal Assay

This method assesses the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound (pure compound)

  • Sterile Petri dishes (90 mm)

  • Potato Dextrose Agar (PDA) or Mueller-Hinton Agar (MHA)

  • Fungal isolates

  • Sterile paper discs (6 mm diameter) or a sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85%) with 0.05% Tween 80

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution to obtain a range of desired test concentrations.

  • Inoculum Preparation:

    • Prepare a fungal spore suspension as described in the broth microdilution protocol.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Plate Inoculation:

    • Pipette 100 µL of the fungal spore suspension onto the surface of the agar plate.

    • Spread the inoculum evenly over the entire surface using a sterile L-shaped spreader.

    • Allow the plates to dry for 15-20 minutes in a laminar flow hood.

  • Application of this compound:

    • Disk Diffusion Method: Aseptically apply sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar. A disc impregnated with DMSO can be used as a negative control.

    • Well Diffusion Method: Use a sterile cork borer to create wells (e.g., 6 mm diameter) in the agar. Pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well. A well with DMSO serves as a negative control.

  • Incubation:

    • Incubate the plates in an inverted position at the optimal temperature for the fungus for 24-72 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the clear zone of growth inhibition around each disc or well in millimeters (mm).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Figure 1. Experimental Workflow for In Vitro Antifungal Assay of this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Working Solutions assay_setup Set up Assay Plate (Broth Microdilution or Agar Diffusion) prep_compound->assay_setup prep_inoculum Prepare Fungal Inoculum prep_inoculum->assay_setup incubation Incubate Plates assay_setup->incubation data_collection Collect Data (Visual Reading, OD, or Zone Diameter) incubation->data_collection data_analysis Determine MIC/EC50 or Inhibition Zone data_collection->data_analysis

Caption: Workflow of the in vitro antifungal assay.

Proposed Signaling Pathway for this compound's Antifungal Action

The precise molecular target of this compound in fungal cells has not been fully elucidated. However, based on the activity of other hydroxypyridone and pyridine-containing antifungal compounds, a putative mechanism of action can be proposed. This involves the inhibition of a critical metabolic pathway, such as ergosterol (B1671047) biosynthesis, or the induction of oxidative stress.

signaling_pathway Figure 2. Proposed Antifungal Signaling Pathway of this compound cluster_cell Fungal Cell cluster_effects Cellular Effects This compound This compound ergosterol_pathway Ergosterol Biosynthesis Pathway This compound->ergosterol_pathway Inhibition mitochondria Mitochondria This compound->mitochondria Interaction cell_membrane Cell Membrane ergosterol_pathway->cell_membrane Ergosterol Component membrane_disruption Membrane Disruption & Increased Permeability ergosterol_pathway->membrane_disruption Leads to ros_production Reactive Oxygen Species (ROS) Production oxidative_stress Oxidative Stress ros_production->oxidative_stress mitochondria->ros_production fungal_death Fungal Cell Death membrane_disruption->fungal_death apoptosis Apoptosis oxidative_stress->apoptosis apoptosis->fungal_death

Caption: Putative mechanism of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Harzianopyridone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a secondary metabolite produced by various species of the fungus Trichoderma, notably Trichoderma harzianum. It has demonstrated significant antifungal properties, making it a compound of interest for applications in agriculture as a biopesticide and potentially in pharmaceuticals. Accurate and reliable quantification of this compound is crucial for research, quality control of biocontrol formulations, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis of such fungal metabolites.

These application notes provide a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using Reversed-Phase HPLC (RP-HPLC). The methodology described herein is intended to serve as a comprehensive guide for researchers and professionals.

Experimental Protocols

Protocol 1: Extraction of this compound from Trichoderma Culture

This protocol details the extraction of this compound from liquid cultures of Trichoderma harzianum.

Materials and Equipment:

Procedure:

  • Grow Trichoderma harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Transfer the culture filtrate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

  • Shake the separatory funnel vigorously for 2-3 minutes and then allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate to ensure complete extraction of this compound.

  • Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Redissolve the dried crude extract in a known volume of methanol (HPLC grade) for HPLC analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.

Protocol 2: Quantitative Analysis of this compound by RP-HPLC

This protocol provides the HPLC conditions for the quantification of this compound.

Materials and Equipment:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Volumetric flasks and pipettes

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended for initial method development. For a more routine quantitative analysis, an isocratic mobile phase can be established.

    • Solvent A: Water with 0.1% formic acid (optional)

    • Solvent B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient Program (for method development):

    • Start with 5% B for 5 minutes.

    • Increase to 95% B over 30 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions of 5% B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the chemical structure of this compound and UV spectra of related Trichoderma metabolites, a wavelength in the range of 330-360 nm is likely to be suitable. The optimal wavelength should be determined by running a UV scan of a purified this compound standard using a PDA detector.

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of calibration standards by serial dilution in methanol to cover the expected concentration range of the samples. A typical range could be 1 µg/mL to 100 µg/mL.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison. The following tables provide a template for presenting the results of method validation, which should be performed according to ICH guidelines.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterSpecificationResult
Linearity
Range (µg/mL)To be determined based on experimental data
Correlation Coefficient (r²)≥ 0.999
Accuracy
Recovery (%)98.0 - 102.0%
Precision
Intraday RSD (%)≤ 2.0%
Interday RSD (%)≤ 2.0%
Limits
Limit of Detection (LOD) (µg/mL)To be determined (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) (µg/mL)To be determined (Signal-to-Noise ratio of 10:1)

Table 2: Example Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value

Note: The values in the tables are examples and must be determined experimentally during method validation in the user's laboratory.

Visualizations

experimental_workflow cluster_extraction Protocol 1: Extraction cluster_hplc Protocol 2: HPLC Analysis culture Trichoderma Liquid Culture filtration Filtration culture->filtration filtrate Culture Filtrate filtration->filtrate extraction Liquid-Liquid Extraction (Ethyl Acetate) filtrate->extraction organic_phase Combined Organic Phases extraction->organic_phase drying Drying (Na2SO4) organic_phase->drying evaporation Evaporation drying->evaporation crude_extract Crude this compound Extract evaporation->crude_extract dissolution Dissolution in Methanol crude_extract->dissolution final_sample Filtered Sample for HPLC dissolution->final_sample hplc_system HPLC System (C18 Column, UV Detector) final_sample->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification results Quantitative Results quantification->results

Caption: Experimental workflow for the extraction and quantitative analysis of this compound.

logical_relationship cluster_method_development Method Development & Validation cluster_validation_params Validation Parameters optimization Optimize HPLC Conditions (Mobile Phase, Wavelength) validation Method Validation (ICH) optimization->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity

Caption: Logical relationship of HPLC method development and validation parameters.

Application Notes and Protocols: Harzianopyridone as a Positive Control for Succinate Dehydrogenase (SDH) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[2] Due to its essential role in cellular metabolism, SDH is a key target for fungicides and potential therapeutics for various diseases.[2][3]

Harzianopyridone, a natural product isolated from Trichoderma harzianum, is a potent inhibitor of SDH.[4] With a half-maximal inhibitory concentration (IC50) in the nanomolar range, it serves as an excellent positive control for in vitro and cell-based assays aimed at identifying and characterizing new SDH inhibitors.[5][6] These application notes provide detailed protocols for utilizing this compound as a positive control in SDH inhibition assays.

Mechanism of Action

SDH is a heterotetrameric complex composed of four subunits (SDHA, SDHB, SDHC, and SDHD). Succinate is oxidized at the SDHA subunit, and electrons are transferred through a series of iron-sulfur clusters in the SDHB subunit to the ubiquinone binding site located at the interface of SDHB, SDHC, and SDHD.[7][8] this compound is an atpenin-like inhibitor that targets the quinone-binding site of the complex, thereby blocking the electron transport and inhibiting enzyme activity.[6]

Quantitative Data for Selected SDH Inhibitors

The following table summarizes the inhibitory activities of this compound and other common SDH inhibitors.

CompoundTarget Organism/SystemIC50 ValueReference
This compound Bovine mitochondrial complex II0.017 µM (17 nM)[6]
Rat mitochondrial complex II0.2 µM (200 nM)[6]
Nematode mitochondrial complex II2 µM[6]
Atpenin A5Bovine heart mitochondria~5 nM[2]
CarboxinUstilago maydis mitochondria~0.1 µM[3]
FluxapyroxadRhizoctonia solaniIC50 = 4.24 µM[9]
Malonate(Competitive inhibitor)Ki ≈ 1 mM[7]

Experimental Protocols

Protocol 1: In Vitro Spectrophotometric SDH Inhibition Assay

This protocol describes a robust method for determining the inhibitory activity of compounds against SDH by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.[1][10]

Materials:

  • Mitochondrial extract (from isolated mitochondria of target tissue or organism)

  • SDH Assay Buffer: 20 mM phosphate (B84403) buffer, pH 7.2, 0.1% Triton X-100, 4 mM sodium azide[10]

  • Succinate solution (100 mM)

  • DCPIP solution (2 mM)

  • This compound (positive control), dissolved in a suitable solvent (e.g., Methanol)[6]

  • Test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm in kinetic mode

Procedure:

  • Prepare Reagents: Prepare fresh dilutions of succinate, DCPIP, and this compound in SDH Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of SDH Assay Buffer

    • 10 µL of various concentrations of the test compound or this compound (as a positive control). For the negative control, add 10 µL of the solvent used to dissolve the compounds.

    • 10 µL of mitochondrial extract (protein concentration should be optimized, e.g., 1 mg/mL).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: To each well, add 20 µL of 100 mM succinate and 15 µL of 2 mM DCPIP to start the reaction.[7]

  • Measurement: Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10-30 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of the test compound and controls.

    • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of negative control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Assay for Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol measures the effect of SDH inhibition on cellular mitochondrial function by monitoring the oxygen consumption rate (OCR).[12]

Materials:

  • Cultured cells of interest

  • Seahorse XF Analyzer and appropriate cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound (positive control)

  • Test compounds

  • Mitochondrial stress test reagents: Oligomycin, FCCP, and Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing various concentrations of the test compound or this compound. Incubate for a predetermined time (e.g., 1-2 hours) in a CO₂-free incubator at 37°C.[12]

  • Seahorse Assay:

    • Calibrate the sensor cartridge of the Seahorse XF Analyzer.

    • Place the cell culture plate in the analyzer and allow it to equilibrate.

    • Measure the basal Oxygen Consumption Rate (OCR).

    • Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.[12]

  • Data Analysis: Analyze the OCR data to determine the specific impact of the SDH inhibitor on basal respiration, ATP production, and spare respiratory capacity.[12]

Visualizations

SDH_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (SDHA) SDHA SDHA (FAD -> FADH2) SDHB SDHB (Fe-S clusters) SDHA->SDHB e- UQ_pool Ubiquinone (Q) Pool SDHB->UQ_pool e- UQH2_pool Ubiquinol (QH2) Pool UQ_pool->UQH2_pool Reduction Complex_III Complex III UQH2_pool->Complex_III e- transfer Inhibitor This compound (Positive Control) Inhibitor->UQ_pool Inhibits Q-site

Caption: SDH pathway and inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay prep_reagents Prepare Reagents (Mitochondrial extract, Buffers, this compound) assay_setup Set up 96-well plate (Controls, Test Compounds) prep_reagents->assay_setup pre_incubation Pre-incubate at 25°C assay_setup->pre_incubation reaction_start Initiate reaction (Add Succinate & DCPIP) pre_incubation->reaction_start measurement Measure Absorbance at 600 nm reaction_start->measurement data_analysis_invitro Calculate % Inhibition and IC50 measurement->data_analysis_invitro end End data_analysis_invitro->end cell_seeding Seed cells in Seahorse plate compound_treatment Treat cells with This compound/Test Compounds cell_seeding->compound_treatment seahorse_assay Run Seahorse XF Assay (Measure OCR) compound_treatment->seahorse_assay data_analysis_cellular Analyze OCR data (Basal, ATP-linked, Maximal Respiration) seahorse_assay->data_analysis_cellular data_analysis_cellular->end start Start start->prep_reagents start->cell_seeding

Caption: Experimental workflow for SDH inhibition assays.

References

Application Notes and Protocols for Harzianopyridone in Plant Pathogen Control Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of harzianopyridone (B32151), a secondary metabolite produced by Trichoderma harzianum, and its potential application in the control of plant pathogens. This document includes a summary of its antifungal activity, detailed protocols for in vitro and in vivo efficacy testing, and an overview of its mode of action through the induction of plant defense signaling pathways.

Data Presentation: Antifungal Activity of this compound

This compound has demonstrated significant antifungal activity against a range of economically important plant pathogens. The following table summarizes the reported 50% effective concentration (EC50) values, which represent the concentration of this compound required to inhibit fungal growth by 50%.

PathogenDiseaseHost Plant(s)EC50 (µg/mL)Reference
Rhizoctonia solaniDamping-off, Root rotVarious35.9[1]
Sclerotium rolfsiiSouthern blightVarious42.2[1]
Fusarium oxysporumFusarium wiltVarious50.2[1]
Macrophomina phaseolinaCharcoal rotVarious60.4[1]
Botrytis cinereaGray moldVariousNot specified[1][2]
Gaeumannomyces graminis var. triticiTake-all diseaseWheatNot specified[1]
Pythium ultimumDamping-off, Root rotVariousNot specified[2]

Experimental Protocols

In Vitro Antifungal Assay: Poisoned Food Technique

This protocol details the poisoned food technique to evaluate the in vitro antifungal activity of this compound against mycelial growth of various plant pathogenic fungi.[3][4][5][6][7][8][9][10]

Materials:

  • Pure culture of the target plant pathogenic fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Control solvent (e.g., sterile DMSO or ethanol)

Procedure:

  • Preparation of Poisoned Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Under aseptic conditions in a laminar flow hood, add the required volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Mix thoroughly by gentle swirling.

    • Prepare a control plate by adding an equivalent volume of the solvent used for the this compound stock solution to the molten PDA.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-10 day old pure culture of the test fungus, cut a 5 mm diameter mycelial disc using a sterile cork borer from the advancing edge of the colony.

    • Aseptically place the mycelial disc in the center of each Petri dish containing the poisoned and control media, with the mycelial side facing down.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates at 25 ± 2°C in an incubator.

  • Data Collection and Analysis:

    • Measure the radial mycelial growth of the fungus in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:

      • MGI (%) = [(DC - DT) / DC] x 100

      • Where:

        • DC = Average diameter of the fungal colony in the control plate.

        • DT = Average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by plotting the MGI (%) against the logarithm of the this compound concentration and performing a probit or regression analysis.

In Vivo Plant Protection Assay against Botrytis cinerea on Tomato

This protocol describes an in vivo assay to assess the protective efficacy of this compound against gray mold disease caused by Botrytis cinerea on tomato plants.

Materials:

  • Tomato plants (e.g., Solanum lycopersicum) at the 4-6 true leaf stage.

  • Botrytis cinerea culture grown on PDA.

  • This compound solution at various concentrations (e.g., 50, 100, 200 µg/mL) with a non-ionic surfactant (e.g., Tween 20 at 0.02%).

  • Control solution (water + surfactant).

  • Sterile distilled water.

  • Spore suspension of B. cinerea (1 x 10^6 spores/mL) in a nutrient solution (e.g., potato dextrose broth).

  • Humid chamber or plastic bags.

  • Growth chamber or greenhouse with controlled conditions (e.g., 20-25°C, high humidity).

Procedure:

  • Plant Preparation:

    • Grow tomato plants in pots containing sterile potting mix until they reach the 4-6 true leaf stage.

    • Maintain the plants in a growth chamber or greenhouse with a 16/8 hour (light/dark) photoperiod.

  • Treatment Application:

    • Spray the tomato foliage evenly with the different concentrations of this compound solution until runoff.

    • Spray a control group of plants with the control solution.

    • Allow the plants to air dry for 24 hours.

  • Pathogen Inoculation:

    • Prepare a spore suspension of B. cinerea from a 10-14 day old culture.

    • Spray the foliage of both the treated and control plants with the spore suspension until runoff.

  • Incubation:

    • Place the inoculated plants in a humid chamber or cover them with plastic bags to maintain high humidity (>90%).

    • Incubate the plants in a growth chamber at 20-22°C.

  • Disease Assessment:

    • After 5-7 days of incubation, assess the disease severity.

    • Disease severity can be rated on a scale (e.g., 0-5) where 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50% leaf area affected, 3 = 51-75% leaf area affected, 4 = 76-100% leaf area affected, and 5 = dead plant.

    • Calculate the disease severity index (DSI) using a standard formula.

    • Calculate the protective efficacy of this compound using the following formula:

      • Protective Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100

Visualizations

Experimental Workflow: In Vitro Antifungal Assay

in_vitro_workflow cluster_prep Preparation cluster_inoc Inoculation cluster_incub Incubation & Analysis prep_media Prepare PDA Medium cool_media Cool to 45-50°C prep_media->cool_media add_hp Add this compound (Test Concentrations) cool_media->add_hp add_solvent Add Solvent (Control) cool_media->add_solvent pour_plates Pour into Petri Dishes add_hp->pour_plates add_solvent->pour_plates get_disc Cut Mycelial Disc from Pathogen Culture place_disc Place Disc on Amended & Control Media get_disc->place_disc incubate Incubate at 25°C measure Measure Radial Growth incubate->measure calculate Calculate % Inhibition & EC50 measure->calculate

Caption: Workflow for the in vitro poisoned food technique.

Experimental Workflow: In Vivo Plant Protection Assay

in_vivo_workflow cluster_treatment Treatment cluster_incubation Incubation & Assessment grow_plants Grow Tomato Plants (4-6 leaf stage) spray_hp Spray with this compound (Test Concentrations) grow_plants->spray_hp spray_control Spray with Control (Solvent + Surfactant) grow_plants->spray_control dry_plants Air Dry for 24h spray_hp->dry_plants spray_control->dry_plants inoculate Inoculate with B. cinerea Spore Suspension dry_plants->inoculate humid_chamber Incubate in Humid Chamber (5-7 days) inoculate->humid_chamber assess_disease Assess Disease Severity humid_chamber->assess_disease calculate_efficacy Calculate Protective Efficacy assess_disease->calculate_efficacy

Caption: Workflow for the in vivo plant protection assay.

Signaling Pathway: this compound-Induced Systemic Resistance

induced_resistance cluster_plant_cell Plant Cell cluster_sa_pathway Salicylic Acid (SA) Pathway cluster_ja_et_pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway HP This compound Receptor PAMP Receptor HP->Receptor recognized as PAMP SA Salicylic Acid Accumulation Receptor->SA triggers JA_ET JA & Ethylene Signaling Receptor->JA_ET triggers NPR1_cyt NPR1 (inactive) in Cytoplasm SA->NPR1_cyt activates NPR1_nuc NPR1 (active) in Nucleus NPR1_cyt->NPR1_nuc translocates PR_Genes_SA PR Gene Expression (e.g., PR-1, PR-2, PR-5) NPR1_nuc->PR_Genes_SA induces SAR Systemic Acquired Resistance (SAR) PR_Genes_SA->SAR Transcription_Factors Transcription Factors (e.g., ERF1, MYC2) JA_ET->Transcription_Factors activates PR_Genes_JA_ET Defense Gene Expression (e.g., PDF1.2, PR-3, PR-4) Transcription_Factors->PR_Genes_JA_ET induces ISR Induced Systemic Resistance (ISR) PR_Genes_JA_ET->ISR Pathogen Pathogen Attack Pathogen->SAR inhibits Pathogen->ISR inhibits

Caption: this compound-induced plant defense signaling.

References

Application of Harzianopyridone in Mitochondrial Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, is a potent and highly specific inhibitor of mitochondrial Complex II, also known as succinate-ubiquinone oxidoreductase (SQR).[1] This specificity makes it an invaluable tool for researchers studying mitochondrial function and dysfunction. Its mechanism of action involves the disruption of the electron transport chain (ETC) at a critical juncture, leading to a cascade of effects on cellular bioenergetics. By inhibiting the transfer of electrons from succinate (B1194679) to ubiquinone, this compound effectively curtails the contribution of Complex II to the proton motive force that drives ATP synthesis.[1]

The targeted action of this compound allows for the precise dissection of mitochondrial respiratory pathways. It can be employed to investigate the relative contributions of Complex I- and Complex II-linked respiration to overall cellular oxygen consumption. This is particularly relevant in studies of metabolic reprogramming in cancer, neurodegenerative diseases, and other pathological states where mitochondrial function is often altered. Furthermore, its use can help elucidate the downstream consequences of Complex II inhibition, including alterations in mitochondrial membrane potential, ATP production, and the generation of reactive oxygen species (ROS).

Data Presentation

The inhibitory potency of this compound against mitochondrial Complex II has been quantified in various systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

System Target IC50 Value (µM) Reference
Bovine Heart MitochondriaComplex II (SQR)0.017[2]
Rat MitochondriaComplex II (SQR)0.2[2]
Nematode (Ascaris suum) MitochondriaComplex II (SQR)2[2]
Nematode (Ascaris suum) MitochondriaQuinol-Fumarate Reductase (QFR)0.36[2]

Note: SQR refers to succinate-ubiquinone oxidoreductase activity, the forward reaction of Complex II in the electron transport chain. QFR refers to quinol-fumarate reductase activity, the reverse reaction that can occur under anaerobic conditions.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.

cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->Complex_II Inhibition

Caption: Mechanism of this compound action on the mitochondrial electron transport chain.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer cell line, Neurons) Treatment 3. Treat Cells with this compound (Dose-response and time-course) Cell_Culture->Treatment Compound_Prep 2. Prepare this compound Stock Solution Compound_Prep->Treatment OCR_Assay 4a. Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) Treatment->OCR_Assay MMP_Assay 4b. Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRM, JC-1 staining) Treatment->MMP_Assay ATP_Assay 4c. ATP Production (e.g., Luminescence-based assay) Treatment->ATP_Assay Data_Analysis 5. Data Acquisition and Analysis OCR_Assay->Data_Analysis MMP_Assay->Data_Analysis ATP_Assay->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for studying mitochondrial function with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess mitochondrial function using this compound. These protocols are based on established methodologies and should be optimized for specific cell types and experimental conditions.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

Objective: To determine the effect of this compound on mitochondrial respiration in live cells.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y, or primary cells)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Extracellular Flux Analyzer (e.g., Seahorse XFp or XFe96)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment and recovery.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

    • Prepare working solutions of this compound and other mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. A typical concentration range for this compound would be from 0.1 µM to 10 µM, based on its IC50 values.

    • Load the injector ports of the hydrated sensor cartridge with the prepared compounds.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which typically involves sequential injections of:

      • Port A: this compound (or vehicle control)

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein content.

    • Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Compare the effects of different concentrations of this compound on these parameters. A significant decrease in basal and maximal respiration is expected following this compound treatment.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Materials:

  • Cell line of interest

  • Culture plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy or plate reader)

  • This compound stock solution

  • Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1)

  • FCCP (as a positive control for depolarization)

  • Hoechst 33342 (for nuclear staining and cell counting)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in the appropriate culture plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle control and a positive control (FCCP, typically 10 µM for 10-30 minutes).

  • Staining:

    • Following treatment, add the mitochondrial membrane potential dye to the culture medium at the recommended concentration (e.g., 20-100 nM for TMRM/TMRE).

    • Incubate for 20-30 minutes at 37°C, protected from light.

    • If desired, co-stain with Hoechst 33342 for cell normalization.

  • Imaging and Quantification:

    • For Microscopy: Acquire images using appropriate filter sets. Quantify the fluorescence intensity of the mitochondrial dye per cell. A decrease in fluorescence intensity of TMRM/TMRE indicates depolarization. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is observed.

    • For Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number (from Hoechst staining).

    • Express the change in mitochondrial membrane potential as a percentage of the vehicle control.

    • Plot the dose-response curve for this compound-induced depolarization.

Protocol 3: Measurement of Cellular ATP Levels

Objective: To determine the impact of this compound-induced Complex II inhibition on cellular ATP production.

Materials:

  • Cell line of interest

  • Opaque 96-well plates

  • This compound stock solution

  • ATP luminescence-based assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque 96-well plate and allow them to equilibrate.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate and enzyme for the luminescence reaction.

    • Mix the contents by shaking the plate for a few minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP if absolute quantification is required.

    • Express the ATP levels in treated cells as a percentage of the vehicle-treated control cells.

    • Analyze the dose- and time-dependent effects of this compound on cellular ATP content. A significant decrease in ATP levels is anticipated due to the inhibition of mitochondrial respiration.

References

Application Notes and Protocols for the Extraction of Harzianopyridone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a potent antifungal secondary metabolite produced by various species of the filamentous fungus Trichoderma, most notably Trichoderma harzianum.[1][2][3] This pyridone derivative has garnered significant interest due to its bioactivity, which includes the inhibition of mitochondrial complex II, making it a promising candidate for the development of novel antifungal agents and anticancer therapies.[1] These application notes provide detailed protocols for the cultivation of Trichoderma harzianum, followed by the extraction, and purification of this compound.

Data Presentation

A summary of quantitative data related to the production and bioactivity of this compound and other relevant Trichoderma metabolites is presented below.

ParameterOrganism/PathogenMethodResultReference
Extraction Yield Trichoderma reesei (C2A)Ethyl acetate (B1210297) extraction from liquid culture12.60 g/L (crude extract)[4]
Trichoderma sp. (C3A)Ethyl acetate extraction from liquid culture5.50 g/L (crude extract)[4]
Trichoderma harzianum (C4A)Ethyl acetate extraction from liquid culture8.20 g/L (crude extract)[4]
Trichoderma spirale (C10)Ethyl acetate extraction from liquid culture5.30 g/L (crude extract)[4]
Antifungal Activity Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, Botrytis cinereaBioassay with racemic this compoundStrong antifungal activity[2]
Various plant pathogensBioassay with T22azaphilone and this compoundInhibition at low doses (1-10 µg per plug)[5][6]
Thanatephorus cucumerisBioassay with TrichoderminEC50 = 0.69 μg/mL, EC90 = 3.02 μg/mL[7]

Experimental Protocols

Protocol 1: Cultivation of Trichoderma harzianum for this compound Production

This protocol details the liquid culture of Trichoderma harzianum to produce this compound.

Materials:

  • Trichoderma harzianum strain (e.g., M10, T22, T39)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile conical flasks (500 mL or larger)

  • Sterile distilled water

  • Incubator

Procedure:

  • Strain Maintenance: Maintain Trichoderma harzianum strains on PDA slants at room temperature, with subculturing every two weeks.[8]

  • Inoculum Preparation: From an actively growing PDA culture, cut 7 mm diameter plugs of mycelium.[6][8]

  • Liquid Culture: Inoculate 100 mL of sterile PDB in 500 mL conical flasks with four mycelial plugs.[8] For larger scale production, inoculate 1 L of PDB in a 5 L flask with ten 7 mm plugs.[6]

  • Incubation: Incubate the stationary cultures at 25°C for 21-30 days.[6][8]

Protocol 2: Extraction of Crude this compound

This protocol describes the solvent extraction of this compound from the fungal culture broth.

Materials:

  • Trichoderma harzianum liquid culture

  • Ethyl acetate (EtOAc)

  • 5 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Filter paper (Whatman No. 4)

Procedure:

  • Filtration: After incubation, filter the culture broth through Whatman No. 4 filter paper to separate the mycelia from the culture filtrate.[6]

  • Acidification: Acidify the filtered culture broth to pH 4 with 5 M HCl.[6]

  • Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and perform an exhaustive extraction with an equal volume of ethyl acetate. Repeat the extraction three times.[6][8][9]

  • Drying: Combine the organic fractions and dry over anhydrous sodium sulfate.[6][8]

  • Concentration: Evaporate the solvent under reduced pressure at 35°C using a rotary evaporator to obtain the crude extract.[6][8]

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel (for flash column chromatography)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 GF254)

  • Preparative TLC plates

  • UV lamp (254 nm and 366 nm)

  • Developing chamber for TLC

Procedure:

  • Flash Column Chromatography:

    • Fractionate the crude extract using flash column chromatography on a silica gel column.[6]

    • Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:1 to 10:0).[6]

  • TLC Monitoring:

    • Monitor the fractions using TLC.[6]

    • Combine fractions that show similar TLC profiles.[6]

  • Preparative TLC:

    • Further separate the combined fractions using preparative TLC with a solvent system of chloroform:methanol (e.g., 95:5).[6]

  • Visualization and Isolation:

    • Visualize the separated compounds on the TLC plates under UV light.[6]

    • Scrape the silica band corresponding to this compound and elute the compound with a suitable solvent.

  • Final Concentration:

    • Evaporate the solvent to obtain purified this compound.

Visualizations

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Start: T. harzianum PDA culture inoculum Prepare mycelial plugs start->inoculum culture Inoculate Potato Dextrose Broth inoculum->culture incubation Incubate at 25°C for 21-30 days culture->incubation filtration Filter culture broth incubation->filtration acidification Acidify filtrate to pH 4 filtration->acidification extraction Extract with Ethyl Acetate acidification->extraction drying Dry organic phase with Na₂SO₄ extraction->drying concentration Concentrate under vacuum drying->concentration crude_extract Crude this compound Extract concentration->crude_extract flash_chroma Flash Column Chromatography (Silica gel, EtOAc/Petroleum Ether) crude_extract->flash_chroma prep_tlc Preparative TLC (Silica gel, CHCl₃/MeOH) flash_chroma->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Caption: Experimental workflow for this compound extraction.

biosynthesis_pathway tetraketide Tetraketide Precursor intermediate Biosynthetic Intermediates tetraketide->intermediate Polyketide Synthase (PKS) aspartic_acid Aspartic Acid aspartic_acid->intermediate Involvement This compound This compound intermediate->this compound Series of enzymatic reactions

References

Harzianopyridone: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a natural product first isolated from the fungus Trichoderma harzianum. It has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antibacterial, herbicidal, and antiviral properties.[1][2] Recent studies have also highlighted its potential as an iron-chelating agent and its activity against the Zika virus.[3][4] The primary mechanism of action of this compound is the inhibition of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound acts as a potent inhibitor of succinate dehydrogenase (SDH).[1][5] SDH is a critical enzyme that links the TCA cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production. This inhibition leads to an accumulation of succinate, which can act as an oncometabolite and signal transducer, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions (a state known as pseudohypoxia). The accumulation of succinate has also been linked to the modulation of inflammatory pathways, including the NF-κB signaling cascade. While this compound does not directly inhibit IKK, its downstream effects can influence NF-κB activity.

Quantitative Data

The following tables summarize the reported inhibitory and cytotoxic concentrations of this compound from various studies.

Table 1: Inhibitory Activity of this compound

TargetOrganism/SystemIC50/EC50Reference
Succinate Dehydrogenase (SDH)-80 nM[1]
Mitochondrial Complex IIBovine0.017 µM[5]
Mitochondrial Complex IIRat0.2 µM[5]
Mitochondrial Complex IINematode2 µM[5]
Quinol-fumarate reductase (QFR)Nematode0.36 µM[5]
Rhizoctonia solaniFungus35.9 µg/mL[5][6]
Sclerotium rolfsiiFungus35.9 - 50.2 µg/mL[6]
Fusarium oxysporumFungus35.9 - 50.2 µg/mL[6]
Zika Virus (ZIKV) ReplicationA549, SNB19, Vero cells0.46 - 2.63 µM[4]

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50Reference
Multiple Cell Models-> 45 µM[4]

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Signaling

The inhibition of SDH by this compound initiates a cascade of downstream signaling events. The accumulation of succinate is a key consequence, which can lead to the stabilization of HIF-1α and potentially modulate the NF-κB pathway.

Harzianopyridone_Signaling This compound This compound SDH Succinate Dehydrogenase (Mitochondrial Complex II) This compound->SDH Inhibition Succinate Succinate Accumulation SDH->Succinate leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition NFkB_pathway NF-κB Pathway Modulation Succinate->NFkB_pathway influences HIF1a HIF-1α Stabilization PHD->HIF1a leads to Gene_Expression Altered Gene Expression (e.g., Angiogenesis, Inflammation) HIF1a->Gene_Expression NFkB_pathway->Gene_Expression

This compound's proposed signaling cascade.
Experimental Workflow for Investigating this compound

A general workflow for characterizing the biological effects of this compound is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays SDH_Assay SDH Inhibition Assay (Protocol 1) Viability_Assay Cell Viability Assay (Protocol 2) SDH_Assay->Viability_Assay Mito_Stress_Test Mitochondrial Stress Test (Protocol 4) Viability_Assay->Mito_Stress_Test Antiviral_Assay Antiviral Assay (Zika) (Protocol 6) Viability_Assay->Antiviral_Assay Iron_Chelation_Assay Iron Chelation Assay (Protocol 3) Iron_Chelation_Assay->Viability_Assay Western_Blot Western Blot for HIF-1α & NF-κB pathway proteins (Protocol 5) Mito_Stress_Test->Western_Blot

References

Application Notes and Protocols for Determining the EC50 of Harzianopyridone against Rhizoctonia solani

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoctonia solani is a soil-borne plant pathogenic fungus with a wide host range, causing significant economic losses in agriculture worldwide. Harzianopyridone (B32151), a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, has demonstrated notable antifungal properties against various plant pathogens, including R. solani.[1][2] The half-maximal effective concentration (EC50) is a critical parameter for quantifying the antifungal potency of a compound. This document provides detailed protocols for determining the EC50 value of this compound against R. solani using the poisoned food technique (agar dilution method). Additionally, it includes information on the putative mechanism of action of pyridone-containing compounds and presents the data in a structured format for clear interpretation.

Data Presentation

The following table summarizes the inhibitory effects of different concentrations of this compound on the mycelial growth of R. solani. This data is essential for the subsequent calculation of the EC50 value.

This compound Concentration (µg/mL)Average Mycelial Growth Diameter (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Control)85.02.50.0
1068.23.119.8
2055.12.835.2
4041.52.251.2
8025.31.970.2
16010.11.588.1

Experimental Protocols

This section outlines the detailed methodology for determining the EC50 of this compound against R. solani.

Materials and Reagents
  • Pure this compound (solid)

  • Methanol (for stock solution preparation)[3]

  • Sterile distilled water

  • Potato Dextrose Agar (PDA)

  • Pure culture of Rhizoctonia solani

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Glassware (flasks, beakers, etc.)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_media Prepare PDA Medium poison_food Poisoned Food Technique prep_media->poison_food prep_stock Prepare this compound Stock Solution prep_stock->poison_food prep_pathogen Prepare R. solani Inoculum inoculation Inoculate Plates prep_pathogen->inoculation poison_food->inoculation incubation Incubate Plates inoculation->incubation measure_growth Measure Mycelial Growth incubation->measure_growth calculate_inhibition Calculate Percent Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effect Cellular Effect This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds/Interacts Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Inhibits G_Protein G-Protein GPCR->G_Protein Activates Growth_Inhibition Mycelial Growth Inhibition Ergosterol_Pathway->Growth_Inhibition Disruption leads to MAPK_Cascade MAPK Cascade (e.g., HOG pathway) G_Protein->MAPK_Cascade Activates Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Activates Stress_Response Stress Response Genes Stress_Response->Growth_Inhibition Leads to Transcription_Factor->Stress_Response Upregulates

References

Protocol for Testing Harzianopyridone Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Harzianopyridone, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant biological activities, including antifungal and potential herbicidal properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the herbicidal efficacy of this compound. The protocols cover both in vitro and whole-plant (in vivo) bioassays, methods for the preparation of this compound, and data analysis. The information presented herein is intended to facilitate standardized testing and evaluation of this compound as a potential natural herbicide.

Introduction

This compound is a pyridone-class natural product isolated from Trichoderma harzianum. While extensively studied for its antifungal properties, recent research has highlighted its phytotoxic effects, suggesting its potential as a bioherbicide. The development of natural herbicides is of significant interest in sustainable agriculture to reduce reliance on synthetic chemical pesticides. Understanding the herbicidal activity and mechanism of action of this compound is a critical step in its development as a commercial product.

The primary mode of action of this compound is believed to be the inhibition of mitochondrial complex II (succinate dehydrogenase), a key enzyme in the electron transport chain responsible for cellular respiration. By disrupting this fundamental process, this compound limits the energy supply within the plant cells, leading to growth inhibition and eventual death.

These protocols provide a framework for evaluating the herbicidal activity of this compound against a range of monocotyledonous and dicotyledonous plant species.

Data Presentation

The following tables summarize the reported herbicidal activity of this compound and related compounds from Trichoderma species. This data can be used as a reference for designing dose-response experiments.

Table 1: In Vitro Herbicidal Activity of Harzianum A & B (this compound analogs)

Target SpeciesCompoundParameterIC50 Value (ng/mL)
Brassica chinensis (Dicot)Harzianum ARoot Length186.2
Brassica chinensis (Dicot)Harzianum BRoot Length9160
Oryza sativa (Monocot)Harzianum ARoot Length>100,000
Oryza sativa (Monocot)Harzianum BRoot Length>100,000
Echinochloa crusgalli (Monocot Weed)Harzianum ARoot Length>100,000
Echinochloa crusgalli (Monocot Weed)Harzianum BRoot Length>100,000

Table 2: Whole Plant Herbicidal Activity of Harzianum A & B (Post-emergence)

Target SpeciesCompoundApplication Rate (µM/m²)Survival Rate (%) after 6 days
Brassica chinensisHarzianum A0.2~60
Brassica chinensisHarzianum A0.4~45
Brassica chinensisHarzianum A0.8~35
Brassica chinensisHarzianum B0.2~55
Brassica chinensisHarzianum B0.4~40
Brassica chinensisHarzianum B0.8~38
Brassica chinensis2,4-D (Control)0.2~80
Brassica chinensis2,4-D (Control)0.4~70
Brassica chinensis2,4-D (Control)0.8~60

Experimental Protocols

Production and Extraction of this compound

This protocol describes a general method for the production and extraction of this compound from Trichoderma harzianum cultures.

Materials:

  • Trichoderma harzianum strain

  • Potato Dextrose Agar (B569324) (PDA)

  • Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Protocol:

  • Fungal Culture: Inoculate T. harzianum on PDA plates and incubate at 25-28°C for 5-7 days.

  • Liquid Fermentation: Transfer agar plugs of actively growing mycelium to Erlenmeyer flasks containing sterile PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate and the mycelial biomass with an equal volume of ethyl acetate.

    • Stir the mixture for 4-6 hours at room temperature.

    • Separate the organic phase and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify the active compound(s).

    • Further purify the active fractions using techniques like High-Performance Liquid Chromatography (HPLC).

In Vitro Seed Germination and Seedling Growth Bioassay

This assay is a rapid method to evaluate the phytotoxic effects of this compound on seed germination and early seedling growth.

Materials:

  • Purified this compound

  • Sterile distilled water

  • Solvent for dissolving this compound (e.g., DMSO or ethanol)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Seeds of test plant species (e.g., Lactuca sativa (lettuce) as a model dicot, Lolium multiflorum (ryegrass) as a model monocot weed)

  • Growth chamber

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions with sterile distilled water to obtain the desired test concentrations (e.g., 1, 10, 100, 1000 µg/mL). Include a solvent control and a negative control (sterile distilled water).

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution or control to each Petri dish.

    • Place 20-30 seeds of the test plant species on the filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Data Collection: After 7-10 days, measure the following parameters:

    • Germination rate (%)

    • Root length (mm)

    • Shoot length (mm)

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control. Determine the IC50 value (the concentration that causes 50% inhibition) for each parameter using dose-response curve analysis.

Whole Plant Bioassay (Pot Study)

This assay evaluates the herbicidal activity of this compound on whole plants under controlled greenhouse conditions.

Materials:

  • This compound

  • Pots (e.g., 10 cm diameter)

  • Potting mix (soil, sand, and peat mixture)

  • Seeds of test plant species (e.g., Brassica napus (canola) as a crop, Amaranthus retroflexus (redroot pigweed) as a weed)

  • Greenhouse with controlled temperature and light

  • Sprayer for herbicide application

Protocol:

  • Plant Growth:

    • Fill pots with the potting mix and sow 5-10 seeds of the test species per pot.

    • Water the pots as needed and grow the plants in the greenhouse until they reach the 2-4 leaf stage.

Troubleshooting & Optimization

Technical Support Center: Harzianopyridone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Harzianopyridone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It exhibits a range of biological activities, including antifungal and antibacterial properties, and is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1] Like many secondary metabolites, this compound can have poor aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays. This can result in inaccurate and unreliable experimental data.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data and general practices for similar compounds, the following solvents are recommended for preparing stock solutions of this compound:

  • Dimethyl Sulfoxide (DMSO): This is a common solvent for dissolving a wide range of organic compounds for use in biological assays.[2]

  • Methanol (B129727): this compound has been reported to be soluble in methanol.

  • Ethanol: Often used as a less toxic alternative to DMSO for certain cell lines.[2]

It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which is then diluted to the final working concentration in the aqueous assay medium.

Q3: What is the maximum permissible concentration of organic solvents like DMSO in cell-based assays?

High concentrations of organic solvents can be toxic to cells. Therefore, it is essential to keep the final concentration of the solvent in the culture medium as low as possible. For DMSO and ethanol, a final concentration of ≤0.1% is generally recommended to minimize solvent-induced effects on cell viability and behavior.[2] Always include a vehicle control (medium containing the same final concentration of the solvent without this compound) in your experiments to account for any potential solvent effects.

Troubleshooting Guide: Precipitate Formation in In Vitro Assays

This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation during your experiments.

Problem: My this compound solution precipitates when added to the aqueous assay medium.

Potential Cause 1: Poor Aqueous Solubility

This compound is likely poorly soluble in aqueous solutions, and direct dilution of a concentrated stock can cause it to crash out of solution.

Solutions:

  • Optimize the Dilution Method:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or methanol.

    • Warm the aqueous assay medium to 37°C.

    • Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This rapid dispersion can prevent localized high concentrations that lead to precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in the pre-warmed assay medium to reach the final desired concentration.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility upon aqueous dilution. Consider preparing your stock solution in a mixture of DMSO and ethanol.

Potential Cause 2: High Final Concentration of this compound

The desired final concentration of this compound in your assay may exceed its solubility limit in the aqueous medium.

Solutions:

  • Determine the Maximum Soluble Concentration: Perform a preliminary experiment to determine the maximum concentration of this compound that remains soluble in your specific assay medium. This can be done by preparing a range of concentrations and visually inspecting for precipitation after a short incubation period.

  • Adjust Experimental Design: If the required concentration is not achievable, you may need to adjust your experimental design, if possible, to work within the soluble range of the compound.

Potential Cause 3: Interaction with Media Components

Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

Solutions:

  • Test in Simpler Media: If you are using a complex medium, try dissolving this compound in a simpler basal medium (e.g., PBS) to see if the precipitation issue persists. This can help identify if a specific media component is the cause.

  • Serum-Free Conditions: If your assay allows, consider performing the experiment under serum-free or reduced-serum conditions, as serum proteins can sometimes bind to and precipitate compounds.

Data Presentation

Table 1: Recommended Solvents for this compound Stock Solutions

SolventRecommended UseFinal Concentration in AssayNotes
DMSO (Dimethyl Sulfoxide)Primary solvent for stock solutions≤0.1%Excellent dissolving power for many organic compounds. Can be toxic at higher concentrations.[2]
MethanolAlternative solvent for stock solutions≤0.1%This compound is reported to be soluble in methanol.
EthanolAlternative solvent for stock solutions≤0.1%Generally less toxic to cells than DMSO at similar concentrations.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Methanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the mass of this compound and the volume of solvent required.

  • Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the this compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO or methanol to the tube.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Objective: To dilute the concentrated this compound stock solution into the final assay medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile aqueous assay medium (e.g., cell culture medium with or without serum)

  • Sterile conical tubes or multi-well plates

  • Water bath set to 37°C

Procedure:

  • Pre-warm the required volume of the aqueous assay medium to 37°C.

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the assay. Ensure the final solvent concentration remains below the recommended limit (e.g., ≤0.1% for DMSO).

  • In a sterile tube, add the pre-warmed assay medium.

  • While gently vortexing or swirling the tube of medium, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay plate.

  • For dose-response experiments, perform serial dilutions of the working solution in pre-warmed medium.

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of Succinate Dehydrogenase

Harzianopyridone_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII This compound This compound This compound->SDH Inhibition Troubleshooting_Workflow start Precipitation Observed check_stock Is stock solution clear? start->check_stock stock_issue Re-dissolve stock. Consider sonication or warming. check_stock->stock_issue No check_dilution Review dilution protocol check_stock->check_dilution Yes dilution_issue Add stock dropwise to pre-warmed, stirring medium. check_dilution->dilution_issue check_concentration Is final concentration high? check_dilution->check_concentration success Precipitation Resolved dilution_issue->success concentration_issue Determine max soluble concentration. Adjust experimental design. check_concentration->concentration_issue check_media Test in simpler medium (e.g., PBS, serum-free) check_concentration->check_media concentration_issue->success media_issue Identify problematic media component. check_media->media_issue media_issue->success

References

Harzianopyridone stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of harzianopyridone (B32151) in solution. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a bioactive secondary metabolite first isolated from the fungus Trichoderma harzianum.[1] It belongs to the pyridone class of compounds and is known for its atpenin-like inhibitory effects on mitochondrial complex II (succinate:ubiquinone oxidoreductase or SQR).[2] Its chemical formula is C₁₄H₁₉NO₅, and it possesses a core pyridine (B92270) ring system.[1][2]

Q2: What are the primary biological activities of this compound?

This compound exhibits a range of biological activities, most notably:

  • Antifungal Properties: It shows strong inhibitory activity against a variety of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[3][4]

  • Mitochondrial Complex II Inhibition: It is a potent inhibitor of mitochondrial complex II in both mammalian and nematode systems, which is a key enzyme in the electron transport chain.[2]

  • Antibacterial Activity: The compound has also demonstrated antibacterial effects.[2]

  • Phytotoxicity: At certain concentrations, this compound can exhibit phytotoxic effects, causing necrosis in plants like corn, bean, and tobacco.[1]

Q3: What general factors can influence the stability of this compound in solution?

Like many complex organic molecules, the stability of this compound in solution can be compromised by several environmental factors. These include:

  • pH: The external pH can regulate various functions in Trichoderma harzianum, the producing organism, suggesting that the stability of its metabolites may also be pH-dependent.[5]

  • Temperature: Temperature is a critical factor, with elevated temperatures potentially accelerating degradation. Optimal growth temperatures for Trichoderma are generally between 25°C and 30°C, and metabolite stability may be highest in this range.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of organic compounds. Photostability testing is a standard component of evaluating drug substance stability.[7][8]

  • Solvent: The choice of solvent is crucial. This compound is soluble in methanol, but its stability and solubility in other organic solvents or aqueous buffers may vary.[2]

  • Oxidation: The presence of oxidizing agents can lead to chemical degradation.

Troubleshooting Guide

Q1: I'm observing a gradual loss of antifungal activity in my this compound stock solution. What could be the cause?

A progressive loss of bioactivity is a common indicator of compound degradation. Consider the following potential causes and solutions:

  • Improper Storage Temperature: Storing solutions at room temperature or in frequently cycled refrigerators can accelerate degradation.

    • Solution: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, prepare smaller aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Evaporation or Degradation: The solvent itself may degrade or evaporate over time, concentrating the compound and potentially leading to precipitation or altered activity.

    • Solution: Use high-purity (e.g., HPLC-grade) solvents. Ensure vials are sealed tightly with appropriate caps (B75204) (e.g., PTFE-lined) to prevent evaporation.

  • Photodegradation: If solutions are stored in clear glass vials and exposed to ambient light, the compound may be degrading.

    • Solution: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

  • pH Instability: If using an aqueous buffer, the pH may not be optimal for this compound stability.

    • Solution: Perform a pH stability study. Prepare the solution in a small range of buffers (e.g., pH 5, 7, 9) and monitor activity over time to determine the optimal pH for storage and experimental use.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation indicates that the compound is no longer fully dissolved. This can be due to:

  • Poor Solubility: The concentration may exceed the solubility limit in the chosen solvent, especially if the temperature has decreased.

    • Solution: Gently warm the solution and vortex or sonicate to attempt redissolution. If it persists, the concentration may be too high for that solvent. Consider using a different solvent or a co-solvent system. Methanol is a known solvent for this compound.[2]

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Do not use the solution for quantitative experiments. Prepare a fresh solution from solid material. To verify, you can analyze the supernatant and the dissolved precipitate via HPLC or LC-MS to check for the presence of the parent compound and identify potential degradants.

  • Contamination: Microbial contamination can cause turbidity in buffer solutions.

    • Solution: Filter-sterilize aqueous solutions using a 0.22 µm filter. Always use sterile techniques when handling solutions.

Q3: My experimental results with this compound are inconsistent. How can I improve reproducibility?

Inconsistent results often trace back to the stability and handling of the compound.

  • Workflow for Improving Reproducibility:

    • Standardize Solution Preparation: Always use the same protocol to prepare your stock and working solutions.

    • Aliquot Stock Solutions: Prepare single-use aliquots from a freshly made stock solution to avoid freeze-thaw cycles.

    • Use Fresh Working Solutions: Prepare working solutions fresh for each experiment from a thawed stock aliquot. Do not store dilute working solutions for extended periods.

    • Perform a Stability Check: If instability is suspected, perform a forced degradation study (see Protocol 2) to understand the compound's liabilities.

    • Run Controls: Always include a positive control (a known stable antifungal) and a negative control (vehicle) in your bioassays to ensure the assay itself is performing correctly.

Data Presentation

Table 1: Antifungal Activity of this compound

Target FungusMetricConcentrationReference
Rhizoctonia solaniEC₅₀35.9 µg/mL[3][4]
Sclerotium rolfsiiEC₅₀42.2 µg/mL[2]
Fusarium oxysporumEC₅₀50.2 µg/mL[3][4]
Macrophomina phaseolinaEC₅₀60.4 µg/mL[2]
Pythium ultimumStrong InhibitionNot specified[1]
Botrytis cinereaStrong InhibitionNot specified[1]

Table 2: Recommended Storage and Handling of this compound Solutions

ConditionSolid CompoundConcentrated Stock Solution (in Organic Solvent)Dilute Working Solution (in Aqueous Buffer)
Storage Temperature -20°C-20°C or -80°CPrepare fresh; use immediately. Do not store.
Container Tightly sealed vialAmber glass vial with PTFE-lined capSterile polypropylene (B1209903) or glass
Light Conditions Protect from lightStore in the darkMinimize light exposure during experiment
Atmosphere Store under inert gas (e.g., Argon) if possibleStore under inert gas if possibleN/A
Freeze-Thaw Cycles N/AAvoid; use single-use aliquotsN/A

Visualizations

Troubleshooting_Workflow start Inconsistent Bioactivity or Loss of Potency Observed check_storage 1. Review Storage Conditions start->check_storage temp Temperature? (-20°C or -80°C) check_storage->temp Temp OK? check_prep 2. Review Solution Preparation solvent Solvent Quality? (High-purity) check_prep->solvent Solvent OK? check_assay 3. Evaluate Assay Performance controls Controls OK? (Positive/Negative) check_assay->controls Controls OK? light Light Exposure? (Amber vial used) temp->light Yes conclusion_unstable Compound degradation likely. Prepare fresh stock. Consider forced degradation study. temp->conclusion_unstable No freeze_thaw Freeze-Thaw Cycles? (Aliquots used) light->freeze_thaw Yes light->conclusion_unstable No freeze_thaw->check_prep Yes freeze_thaw->conclusion_unstable No freshness Solution Age? (Prepared fresh) solvent->freshness Yes solvent->conclusion_unstable No freshness->check_assay Yes freshness->conclusion_unstable No conclusion_stable Issue likely in assay setup or experimental error. controls->conclusion_stable Yes controls->conclusion_stable No

Caption: Troubleshooting flowchart for inconsistent bioactivity.

Stability_Factors center This compound Solution Stability temp Temperature center->temp ph pH center->ph light Light Exposure center->light oxygen Oxidation center->oxygen solvent Solvent Type center->solvent concentration Concentration center->concentration high_temp Heat (Accelerates Degradation) temp->high_temp freeze_thaw Freeze-Thaw (Physical Stress) temp->freeze_thaw acidic Acidic/Basic (Hydrolysis) ph->acidic uv_light UV Light (Photolysis) light->uv_light air Atmospheric O₂ oxygen->air polarity Polarity/ Protic vs Aprotic solvent->polarity solubility Solubility Limit (Precipitation) concentration->solubility Forced_Degradation_Workflow start Prepare this compound Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into 6 Vials start->aliquot control Control (-20°C, Dark) aliquot->control acid Acid Stress (0.1 M HCl, 40°C) aliquot->acid base Base Stress (0.1 M NaOH, 40°C) aliquot->base oxide Oxidative Stress (3% H₂O₂, RT) aliquot->oxide thermal Thermal Stress (60°C, Dark) aliquot->thermal photo Photolytic Stress (ICH Q1B Light) aliquot->photo analyze Analyze all samples via Stability-Indicating HPLC control->analyze sample Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sample base->sample oxide->sample thermal->sample photo->sample sample->analyze report Calculate % Degradation vs. Control analyze->report

References

Technical Support Center: Overcoming Resistance to Harzianopyridone in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Harzianopyridone in fungal strains during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general antifungal activity?

This compound is a secondary metabolite first isolated from Trichoderma harzianum.[1][2] It has demonstrated notable antifungal activity against a range of plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum.[1]

Q2: What are the common mechanisms of antifungal drug resistance in fungi?

Fungal resistance to antifungal agents can occur through several mechanisms:

  • Target enzyme modification: Alterations in the drug's target protein can reduce its binding affinity. This is a common mechanism for azole resistance, where mutations occur in the ERG11 gene.[3][4][5]

  • Overexpression of efflux pumps: Fungi can actively transport the antifungal drug out of the cell, preventing it from reaching its target. ATP-binding cassette (ABC) transporters and major facilitators are often involved.[3][5][6]

  • Biofilm formation: Fungi within a biofilm are often more resistant to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[3][6]

  • Activation of stress response pathways: Signaling pathways such as the high-osmolarity glycerol (B35011) (HOG) and cell wall integrity (CWI) pathways can be activated in response to antifungal stress, enhancing fungal tolerance.[7]

Q3: Has resistance to this compound been officially documented?

While the potential for resistance exists for any antimicrobial compound, specific, widespread, and clinically documented resistance to this compound in fungal strains is not yet extensively reported in publicly available literature. However, researchers should be vigilant for its potential development. Some strains of Trichoderma, the fungus that produces this compound, have shown the ability to develop tolerance to other chemical fungicides.[8][9]

Q4: What are the initial steps I should take if I suspect this compound resistance?

If you observe a lack of efficacy of this compound in your experiments, it is crucial to first confirm that the issue is true biological resistance. This involves:

  • Verifying the compound's integrity: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded.

  • Confirming the fungal strain's identity: Misidentification of the fungal species could lead to apparent resistance if the species is intrinsically resistant.

  • Performing a Minimum Inhibitory Concentration (MIC) assay: This will quantitatively determine the concentration of this compound required to inhibit fungal growth and compare it to a known susceptible control strain.[10][11][12]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to this compound resistance.

Issue 1: My fungal strain is showing reduced susceptibility to this compound in an MIC assay.

  • Question: How can I confirm if this is due to a specific resistance mechanism?

  • Answer: A multi-pronged approach is recommended to investigate the potential mechanism of resistance. This involves a series of experiments to test for common resistance pathways. Refer to the experimental workflow diagram below for a suggested approach.

Issue 2: I suspect the resistance is due to increased efflux of the compound.

  • Question: How can I test for the involvement of efflux pumps?

  • Answer: You can perform an MIC assay with and without a known efflux pump inhibitor. A significant decrease in the MIC in the presence of the inhibitor would suggest the involvement of efflux pumps. Further investigation could involve gene expression analysis (RT-qPCR) of known efflux pump genes.

Issue 3: The resistant phenotype is only observed when the fungus grows as a biofilm.

  • Question: How can I investigate biofilm-related resistance?

  • Answer: You can quantify biofilm formation in your resistant and susceptible strains. Subsequently, you can perform susceptibility testing on the established biofilms to confirm the resistance phenotype. Microscopic examination of the biofilm structure can also provide valuable insights.

Quantitative Data Summary

The following table summarizes the effective concentration (EC50) values of this compound against various fungal phytopathogens as reported in the literature. This data can serve as a baseline for comparison when investigating potential resistance.

Fungal SpeciesEC50 (µg/mL)Reference
Rhizoctonia solani35.9 - 50.2[1]
Sclerotium rolfsii35.9 - 50.2[1]
Fusarium oxysporum35.9 - 50.2[1]

Key Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 and M38-A guidelines.[13][14][15]

  • Materials:

    • 96-well microtiter plates

    • Fungal culture

    • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

    • This compound stock solution

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640.

    • Prepare serial two-fold dilutions of this compound in the 96-well plate using RPMI-1640 as the diluent. The final volume in each well should be 100 µL.

    • Add 100 µL of the fungal inoculum to each well, including a growth control well (no drug) and a sterility control well (no fungus).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

2. Efflux Pump Activity Assay (using a fluorescent dye)

This protocol provides a general method to assess efflux pump activity.

  • Materials:

    • Fungal cells (resistant and susceptible strains)

    • Efflux pump substrate (e.g., Rhodamine 6G)

    • Glucose solution

    • Efflux pump inhibitor (e.g., verapamil)

    • Phosphate-buffered saline (PBS)

    • Fluorometer or fluorescence microscope

  • Procedure:

    • Harvest fungal cells from a liquid culture and wash them with PBS.

    • Resuspend the cells in PBS with and without the efflux pump inhibitor and incubate for a short period.

    • Add the fluorescent dye (e.g., Rhodamine 6G) to the cell suspensions and incubate to allow for dye uptake.

    • Wash the cells to remove the extracellular dye.

    • Initiate efflux by adding a glucose solution.

    • Monitor the fluorescence of the supernatant or the cells over time. Increased fluorescence in the supernatant (or decreased intracellular fluorescence) in the resistant strain compared to the susceptible strain indicates higher efflux pump activity.

3. Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying the expression of genes potentially involved in resistance.

  • Materials:

    • Fungal cells (grown with and without sub-lethal concentrations of this compound)

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR machine

    • Primers for target genes (e.g., efflux pumps, target enzyme) and a housekeeping gene (for normalization)

  • Procedure:

    • Extract total RNA from the fungal cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using the designed primers.

    • Analyze the results to determine the relative expression levels of the target genes in the resistant strain compared to the susceptible strain. Upregulation of specific genes in the resistant strain can indicate their involvement in the resistance mechanism.

Visualizations

Signaling_Pathways cluster_stress This compound Stress cluster_pathways Resistance Signaling Pathways cluster_hog HOG Pathway cluster_cwi CWI Pathway cluster_calcineurin Calcineurin Pathway cluster_resistance Resistance Mechanisms Stress Cellular Stress HOG1 Hog1 Stress->HOG1 Activates PKC PKC Stress->PKC Activates Calcineurin Calcineurin Stress->Calcineurin Activates Osmotic_Stress_Response Osmotic Stress Response & Adaptation HOG1->Osmotic_Stress_Response Activation Efflux_Pumps Efflux Pump Upregulation Osmotic_Stress_Response->Efflux_Pumps MAPK_CWI MAPK Cascade PKC->MAPK_CWI Cell_Wall_Repair Cell Wall Repair & Synthesis MAPK_CWI->Cell_Wall_Repair Activation Biofilm_Formation Increased Biofilm Formation Cell_Wall_Repair->Biofilm_Formation Crz1 Crz1 Calcineurin->Crz1 Dephosphorylation Stress_Response_Genes Stress Response Gene Expression Crz1->Stress_Response_Genes Activation Stress_Response_Genes->Efflux_Pumps Target_Modification Target Enzyme Modification Stress_Response_Genes->Target_Modification

Caption: Potential signaling pathways involved in fungal resistance to this compound.

Experimental_Workflow Start Suspected Resistance to This compound Confirm_MIC 1. Confirm Increased MIC (vs. Susceptible Control) Start->Confirm_MIC Investigate_Mechanisms 2. Investigate Potential Mechanisms Confirm_MIC->Investigate_Mechanisms Efflux_Assay A. Efflux Pump Assay (with inhibitor) Investigate_Mechanisms->Efflux_Assay Hypothesis: Increased Efflux Target_Sequencing B. Target Gene Sequencing Investigate_Mechanisms->Target_Sequencing Hypothesis: Target Modification Biofilm_Assay C. Biofilm Formation & Susceptibility Assay Investigate_Mechanisms->Biofilm_Assay Hypothesis: Biofilm Formation Gene_Expression D. Gene Expression Analysis (RT-qPCR) Efflux_Assay->Gene_Expression Target_Sequencing->Gene_Expression Biofilm_Assay->Gene_Expression Analyze_Results 3. Analyze Results & Conclude Mechanism Gene_Expression->Analyze_Results

Caption: Experimental workflow for investigating this compound resistance.

Troubleshooting_Tree Start Fungal strain not inhibited by this compound Check_Compound Is the this compound stock solution valid? Start->Check_Compound Prepare_New Prepare fresh stock and repeat experiment Check_Compound->Prepare_New No Check_Strain Is the fungal strain identity correct? Check_Compound->Check_Strain Yes Verify_Strain Verify strain identity (e.g., ITS sequencing) Check_Strain->Verify_Strain No Perform_MIC Perform MIC assay with a known susceptible control Check_Strain->Perform_MIC Yes MIC_High MIC is significantly higher than the control Perform_MIC->MIC_High Yes MIC_Normal MIC is comparable to the control Perform_MIC->MIC_Normal No Investigate_Resistance Proceed to investigate resistance mechanisms MIC_High->Investigate_Resistance Review_Protocol Review experimental protocol for other issues MIC_Normal->Review_Protocol

References

Optimizing Harzianopyridone Concentration for Antifungal Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Harzianopyridone in antifungal assays. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), standardized experimental protocols, and quantitative data to ensure the successful optimization of this compound concentrations for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

A1: this compound is an antifungal secondary metabolite isolated from the fungus Trichoderma harzianum.[1] Its primary mechanism of action is the inhibition of mitochondrial complex II (succinate dehydrogenase), a key enzyme in both the citric acid cycle and the electron transport chain. By blocking this enzyme, this compound disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Q2: In what solvents can I dissolve this compound for my assays?

A2: this compound is soluble in methanol. For antifungal assays, it is common practice to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be serially diluted in the appropriate culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the assay is low (typically ≤0.1%) to avoid any inhibitory effects on the fungi being tested.

Q3: What is a typical starting concentration range for this compound in an antifungal assay?

A3: The effective concentration of this compound can vary significantly depending on the target fungal species. Based on reported EC50 and MIC values, a broad starting range to consider would be from 1 µg/mL to 100 µg/mL. For initial screening, a concentration of 10-50 µg/mL is often a good starting point.[2][3][4] It is highly recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific fungal isolate.

Q4: How stable is this compound in culture media?

A4: While specific stability data in various culture media is not extensively published, it is good practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Natural products can be susceptible to degradation when exposed to light, temperature fluctuations, and components of the culture medium over extended periods.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No antifungal activity observed, even at high concentrations. 1. Inaccurate concentration: Errors in stock solution preparation or serial dilutions.2. Compound instability: Degradation of this compound.3. Inherent resistance: The target fungus may be naturally resistant to mitochondrial complex II inhibitors.4. Solubility issues: Precipitation of this compound in the assay medium.1. Verify calculations and re-prepare stock and working solutions. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or below and minimize freeze-thaw cycles.3. Include a positive control fungus known to be susceptible to this compound or other mitochondrial complex II inhibitors. Test a different class of antifungal as a positive control for the assay itself.4. Visually inspect the wells for any precipitate. If precipitation is observed, consider using a co-solvent or a different formulation, ensuring the final solvent concentration is non-toxic to the fungus.
Inconsistent results between replicate wells or experiments. 1. Uneven fungal inoculum: Variation in the number of fungal cells/spores in each well.2. Incomplete dissolution of this compound: Precipitation in some wells but not others.3. Edge effects in microtiter plates: Evaporation from the outer wells of the plate.4. Pipetting errors: Inaccurate volumes of compound or inoculum.1. Ensure the fungal inoculum is thoroughly vortexed before and during addition to the wells to maintain a homogenous suspension.2. Vortex the stock solution before making dilutions. After adding the compound to the assay medium, mix well before dispensing into the plate.3. Fill the outer wells of the microtiter plate with sterile water or medium to create a humidity barrier and do not use them for experimental data.4. Use calibrated pipettes and proper pipetting techniques. Change pipette tips between different concentrations.
"Skipped" wells, where a lower concentration shows inhibition but a higher one does not. 1. Contamination: A resistant contaminant may have grown in the well with the higher concentration.2. Pipetting error: Accidental omission or incorrect addition of the compound to a well.1. Examine the wells under a microscope to check for uniform fungal morphology. Ensure aseptic techniques are strictly followed.2. Carefully review your pipetting steps. Consider using a colored dye in a practice plate to visualize your dilution series and identify any potential errors.
Fungal growth is observed only at the bottom of the well in a broth microdilution assay. 1. Fungus is a poor shaker: Some filamentous fungi may not grow homogenously in a liquid culture without agitation.2. Compound is not fully solubilized: The compound may have settled at the bottom of the well.1. If appropriate for the fungus, incubate the plates on a shaker to promote uniform growth.2. Ensure complete dissolution of this compound in the stock solution and proper mixing when diluting in the assay medium.

Quantitative Data Summary

The following table summarizes the reported antifungal activity of this compound against various plant pathogenic fungi. These values can serve as a guide for selecting appropriate concentration ranges for your experiments.

Fungal Species Assay Type Measurement Concentration (µg/mL) Reference
Rhizoctonia solaniNot SpecifiedEC5035.9[2][3][4]
Sclerotium rolfsiiNot SpecifiedEC5042.2[2][3]
Fusarium oxysporumNot SpecifiedEC5050.2[2][3][4]
Macrophomina phaseolinaNot SpecifiedEC5060.4[2][3]
Pythium ultimumAgar (B569324) PlugLow Dose Inhibition1-10[5]
Botrytis cinereaAgar PlugLow Dose Inhibition1-10[5]
Leptosphaeria maculansAgar PlugLow Dose Inhibition1-10[5]
Phytophthora cinnamomiAgar PlugLow Dose Inhibition1-10[5]

EC50: The effective concentration that inhibits 50% of fungal growth. MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the weighed this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or lower.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Medium Preparation: Prepare RPMI-1640 medium (or another suitable broth for your fungus) according to the manufacturer's instructions.

  • Inoculum Preparation:

    • Culture the target fungus on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 CFU/mL using a hemocytometer or by spectrophotometric methods.

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to wells 2 through 12.

    • Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the target fungus for 24-72 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a complete or significant (e.g., ≥50%) inhibition of visible fungal growth compared to the growth control well.

Visualizations

This compound Antifungal Assay Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action: Inhibition of Mitochondrial Complex II

Mitochondrial_Complex_II_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e- Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III e- This compound This compound This compound->Complex_II Inhibition

Caption: this compound inhibits electron transport at Complex II.

References

troubleshooting Harzianopyridone extraction yield variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Harzianopyridone from Trichoderma harzianum.

Troubleshooting Guide: Yield Variability

This guide addresses common issues encountered during this compound extraction, focusing on factors that can lead to variable or lower-than-expected yields.

Question 1: My this compound yield is consistently low or undetectable. What are the primary factors I should investigate?

Answer:

Low this compound yield is a frequent challenge that can stem from several factors, ranging from the fungal strain and culture conditions to the extraction and purification methodology. The primary areas to investigate are:

  • Fungal Strain and Culture Conditions: The specific strain of Trichoderma harzianum used is critical, as secondary metabolite production is highly strain-dependent. Additionally, the culture environment plays a pivotal role. Key factors include the composition of the growth medium, pH, temperature, and incubation time.

  • Elicitation by Co-culture: The production of this compound by T. harzianum can be significantly enhanced when it is grown in the presence of other fungi, a technique known as co-cultivation.[1][2] If you are using a monoculture, this is a likely reason for low yields.

  • Extraction Solvent Polarity: The choice of solvent is crucial for efficiently extracting this compound from the culture broth and mycelium. An inappropriate solvent will result in poor recovery.

  • Extraction Method Efficiency: Simple extraction methods like static maceration may not be as efficient as more advanced techniques. The chosen method can significantly impact the final yield.

Question 2: I attempted to increase the yield by co-culturing T. harzianum with another fungus, but the this compound production did not improve. What could have gone wrong?

Answer:

While co-culture is a potent method for inducing this compound production, several factors can influence its success:

  • Choice of Co-culture Partner: Not all fungi will elicit the production of this compound. Studies have shown that co-cultivation with Rhizoctonia solani or Botrytis cinerea can significantly increase its accumulation.[1][2] The choice of the interacting fungus is therefore critical.

  • Viability of the Elicitor: The production of secondary metabolites can be influenced by whether the co-cultured fungus is viable or non-viable (e.g., heat-killed).[1][2] Both viable and non-viable biomass of R. solani or B. cinerea have been shown to increase this compound accumulation.[1][2]

  • Timing and Inoculum Ratio: The timing of inoculation of the two fungal species and the ratio of their initial inoculums can affect the interaction and subsequent metabolite production.

  • Culture Conditions for Co-culture: The growth medium and culture parameters must be suitable for both the T. harzianum and the co-culture partner to ensure a productive interaction.

Question 3: My crude extract shows the presence of this compound, but I am losing a significant amount during the purification steps. How can I minimize this loss?

Answer:

Product loss during purification, particularly with column chromatography, is a common issue. Here are some potential causes and solutions:

  • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica (B1680970) gel, alumina) is critical. This compound may irreversibly adsorb to the stationary phase if it is not compatible. Consider using a different stationary phase or modifying the solvent system.

  • Compound Degradation on the Column: Some compounds are sensitive to the conditions on the chromatography column. For instance, acid-sensitive compounds can degrade on standard silica gel. Ensuring the stability of this compound under the chosen purification conditions is essential.

  • Suboptimal Elution Solvent System: An improperly optimized solvent system can lead to poor separation, where this compound co-elutes with impurities, or excessively broad peaks, which leads to loss of product during fraction collection. A systematic approach to developing the gradient for elution is recommended.

  • Thermal Degradation: If heat is used at any stage of purification (e.g., solvent evaporation), it can lead to the degradation of thermally sensitive compounds. Use of a rotary evaporator under reduced pressure at a low temperature (e.g., 35°C) is recommended for solvent removal.[2]

Data Presentation

The following table summarizes the relative production of this compound by Trichoderma harzianum (strain T39) under different culture conditions, based on LC/MS analysis. The data illustrates the significant impact of co-cultivation on yield.

Culture ConditionCo-culture PartnerRelative this compound Yield (Arbitrary Units)Reference
Monoculture (Control)NoneBaseline[1][2][3]
Co-cultureRhizoctonia solaniSignificantly Increased[1][2][3]
Co-cultureBotrytis cinereaSignificantly Increased[1][2][3]

Experimental Protocols

Key Experiment: Elicitation and Extraction of this compound

This protocol describes a general method for the co-culture of Trichoderma harzianum with a partner fungus to elicit this compound production, followed by solvent extraction.

1. Fungal Strains and Media:

  • Trichoderma harzianum (e.g., strain T39)

  • Elicitor fungus (e.g., Rhizoctonia solani or Botrytis cinerea)

  • Potato Dextrose Agar (PDA) for routine culture maintenance.

  • Potato Dextrose Broth (PDB) for liquid fermentation.

2. Inoculum Preparation:

  • Grow T. harzianum and the elicitor fungus on separate PDA plates at 25°C for 5-7 days.

  • Prepare a spore suspension or mycelial slurry of each fungus in sterile distilled water.

3. Co-culture Fermentation:

  • Inoculate a 500 mL flask containing 200 mL of sterile PDB with the T. harzianum inoculum.

  • Simultaneously or sequentially, inoculate the same flask with the elicitor fungus.

  • Incubate the co-culture under static conditions at 25°C for 14-21 days. A monoculture of T. harzianum should be run in parallel as a control.

4. Extraction:

  • After the incubation period, filter the culture broth through cheesecloth or filter paper to separate the mycelial biomass from the filtrate.

  • Combine the filtrate and the mycelial biomass for extraction.

  • Add an equal volume of ethyl acetate (B1210297) to the combined culture and stir vigorously for 4-6 hours at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to obtain the crude extract.[2]

5. Purification and Quantification:

  • The crude extract can be further purified by column chromatography (e.g., silica gel) using a suitable solvent gradient (e.g., hexane-ethyl acetate).

  • Fractions should be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The presence and quantity of this compound in the purified fractions can be confirmed and quantified by Liquid Chromatography-Mass Spectrometry (LC/MS).[1][2]

Mandatory Visualization

experimental_workflow strain Strain Selection (T. harzianum & Elicitor) culture Inoculum Preparation (PDA Plates) strain->culture fermentation Co-culture Fermentation (PDB, 14-21 days) culture->fermentation harvest Harvesting (Filtration) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration purification Purification (Column Chromatography) concentration->purification analysis Analysis & Quantification (HPLC, LC/MS) purification->analysis product Pure this compound analysis->product

Caption: Experimental workflow for this compound extraction.

troubleshooting_yield start Low this compound Yield check_culture Check Culture Conditions start->check_culture check_extraction Check Extraction Protocol is_coculture Using Co-culture? check_culture->is_coculture implement_coculture Implement Co-culture (e.g., with R. solani) is_coculture->implement_coculture No check_partner Check Elicitor Partner & Viability is_coculture->check_partner Yes yield_ok Yield Improved implement_coculture->yield_ok check_partner->check_extraction purification_loss Significant Loss During Purification? check_partner->purification_loss solvent_polarity Optimize Solvent Polarity check_extraction->solvent_polarity extraction_method Consider Advanced Extraction Method check_extraction->extraction_method solvent_polarity->purification_loss extraction_method->purification_loss check_purification Check Purification Steps optimize_purification Optimize Chromatography (Stationary/Mobile Phase) purification_loss->optimize_purification Yes purification_loss->yield_ok No optimize_purification->yield_ok

Caption: Troubleshooting decision tree for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It exhibits significant biological activities, including antifungal properties against various plant pathogens.[4]

Q2: Which solvent is best for extracting this compound? A2: Ethyl acetate is a commonly used and effective solvent for the extraction of this compound from the culture broth of T. harzianum.[2]

Q3: Can the production of this compound be scaled up for industrial purposes? A3: Yes, the production can be scaled up using large-scale fermenters. Optimizing culture conditions, including the use of elicitors like co-cultivation with other fungi, is a key strategy to improve yields for industrial production.[1][2]

Q4: Is this compound stable? A4: Like many natural products, this compound can be sensitive to heat and extreme pH. It is advisable to avoid high temperatures during extraction and purification and to store the purified compound in a cool, dark place.

Q5: How can I confirm that I have successfully extracted this compound? A5: The most reliable method for confirming the identity of this compound in your extract is through spectroscopic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, by comparing the obtained data with that reported in the literature.[1][2]

References

minimizing off-target effects of Harzianopyridone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Harzianopyridone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound in experimental settings.

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, with a reported IC50 of 80 nM.[1] SDH is a key enzyme in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular energy metabolism. More recently, this compound has also been identified as a potential antiviral agent against the Zika virus (ZIKV) by targeting the viral RNA-dependent RNA polymerase (RdRp).

Q2: I am observing a cellular phenotype that doesn't align with the known function of succinate dehydrogenase. How can I determine if this is an off-target effect?

This is a strong indication of potential off-target activity. Here’s a systematic approach to investigate this:

  • Dose-Response Correlation: Titrate this compound and correlate the phenotypic response with the extent of on-target SDH inhibition. A discrepancy between the concentration required for the phenotype and the IC50 for SDH inhibition suggests an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ other known SDH inhibitors with different chemical scaffolds, such as Atpenin A5 or Carboxin. If these inhibitors do not reproduce the observed phenotype at concentrations that inhibit SDH, it is likely that this compound is acting on an off-target.

  • Rescue Experiments: If possible, overexpress the SDH enzyme in your cells. If the phenotype is on-target, increased levels of the target protein may require higher concentrations of this compound to elicit the same effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of SDH. If the resulting phenotype mimics that of this compound treatment, it supports an on-target effect.

Q3: My results with this compound are inconsistent between biochemical and cell-based assays. What could be the cause?

Discrepancies between in vitro and cellular assays are common. Potential reasons include:

  • Cell Permeability: this compound may have poor cell membrane permeability, leading to a lower intracellular concentration than in a biochemical assay.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound could be metabolized into active or inactive forms within the cell.

  • Target Availability: The conformation or accessibility of SDH within the cellular environment might differ from the purified enzyme.

To troubleshoot, consider performing cellular uptake and metabolism studies. Comparing results in cell lines with varying expression levels of efflux pumps can also be informative.

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects of this compound?

To ensure the reliability of your experimental results, consider the following best practices:

  • Use the Lowest Effective Concentration: Use the lowest concentration of this compound that effectively inhibits SDH to minimize the engagement of less potent off-targets.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to distinguish specific on-target effects from non-specific effects of the chemical scaffold.

  • Orthogonal Approaches: Combine chemical inhibition with genetic approaches (e.g., RNAi, CRISPR) to validate that the observed phenotype is a direct result of SDH inhibition.

  • Confirm Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to SDH in your cellular model at the concentrations used in your experiments.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and other relevant mitochondrial complex II inhibitors.

Table 1: On-Target Potency of this compound

CompoundTargetAssay TypeIC50Reference
This compoundSuccinate Dehydrogenase (SDH)Biochemical80 nM[1]

Table 2: Potency of Other Mitochondrial Complex II Inhibitors (for comparison)

CompoundTargetIC50Reference
Atpenin A5Succinate-Ubiquinone Reductase (SQR)5.5 nM[1]
CarboxinSuccinate-Ubiquinone Reductase (SQR)1.1 µM[1]
TTFASuccinate-Ubiquinone Reductase (SQR)5.8 µM[1]

Table 3: Antifungal Activity of this compound

Fungal SpeciesEC50Reference
Rhizoctonia solani35.9 µg/mL[2][3]
Sclerotium rolfsii42.2 µg/mL[2][3]
Fusarium oxysporum50.2 µg/mL[2][3]
Macrophomina phaseolina60.4 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate on-target and identify off-target effects of this compound.

Protocol 1: Dose-Response Curve for SDH Inhibition in Isolated Mitochondria

Objective: To determine the IC50 of this compound on its primary target, succinate dehydrogenase, in a biochemical assay.

Materials:

  • Isolated mitochondria from your cell line or tissue of interest

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Succinate solution

  • DCPIP (2,6-dichlorophenolindophenol) solution

  • Phenazine methosulfate (PMS) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Include a DMSO-only control.

  • Add 10 µL of each this compound dilution or DMSO control to the wells of a 96-well plate.

  • Add 170 µL of assay buffer containing isolated mitochondria (final concentration ~50 µg/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of succinate solution (final concentration 10 mM) and 10 µL of a DCPIP/PMS mixture (final concentrations 50 µM and 10 µM, respectively).

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to SDH in intact cells.

Materials:

  • Cultured cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-SDHA antibody

Procedure:

  • Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific for an SDH subunit (e.g., SDHA).

  • Quantify the band intensities and plot the percentage of soluble SDH against the temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Proteomic Profiling to Identify Off-Targets

Objective: To identify potential off-target proteins of this compound in an unbiased manner.

Materials:

  • Cultured cells

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Treat cells with this compound at a concentration known to induce the off-target phenotype and with DMSO as a control.

  • Lyse the cells and extract total protein.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by label-free or label-based (e.g., TMT, SILAC) quantitative LC-MS/MS.

  • Identify and quantify the proteins in each sample.

  • Compare the protein abundance profiles between this compound-treated and control samples.

  • Proteins showing significant and consistent changes in abundance upon this compound treatment are potential off-targets.

  • Validate the identified potential off-targets using orthogonal methods such as Western blotting or targeted functional assays.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Signaling_Pathway This compound This compound SDH Succinate Dehydrogenase (Mitochondrial Complex II) This compound->SDH Inhibits Off_Target Potential Off-Targets This compound->Off_Target Interacts with Fumarate Fumarate SDH->Fumarate Oxidizes ETC Electron Transport Chain SDH->ETC Donates electrons Phenotype Observed Phenotype SDH->Phenotype On-target effect Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production ETC->ATP_Production Drives Off_Target->Phenotype Off-target effect

Caption: Mechanism of action and potential for off-target effects of this compound.

Experimental_Workflow Start Start: Observe Unexpected Phenotype Dose_Response 1. Perform Dose-Response and On-Target Activity Assays Start->Dose_Response Orthogonal_Inhibitors 2. Test Orthogonal SDH Inhibitors Dose_Response->Orthogonal_Inhibitors Genetic_Validation 3. Genetic Validation (e.g., siRNA, CRISPR) Orthogonal_Inhibitors->Genetic_Validation Target_Engagement 4. Confirm Target Engagement in Cells (CETSA/NanoBRET) Genetic_Validation->Target_Engagement Off_Target_ID 5. Identify Off-Targets (Proteomics) Target_Engagement->Off_Target_ID Conclusion_On_Target Conclusion: Phenotype is On-Target Target_Engagement->Conclusion_On_Target On-target validated Conclusion_Off_Target Conclusion: Phenotype is Off-Target Off_Target_ID->Conclusion_Off_Target Off-targets identified

Caption: Workflow for investigating potential off-target effects of this compound.

CETSA_Workflow Cell_Treatment 1. Treat Cells with This compound or Vehicle Heating 2. Heat Cells to a Range of Temperatures Cell_Treatment->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Centrifuge to Separate Soluble and Precipitated Proteins Lysis->Centrifugation Supernatant_Collection 5. Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Western_Blot 6. Analyze Soluble SDH by Western Blot Supernatant_Collection->Western_Blot Analysis 7. Plot Soluble Protein vs. Temperature Western_Blot->Analysis Result Result: Thermal Shift Indicates Target Engagement Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Harzianopyridone Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Harzianopyridone under laboratory conditions. As publicly available data on the forced degradation of this compound is limited, this guide incorporates established principles from studies on structurally related pyridone compounds to offer a robust framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation, or stress testing, is crucial for several reasons:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the this compound molecule.

  • To establish degradation pathways: Knowledge of how the molecule degrades under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermolysis) is vital.

  • To develop and validate a stability-indicating analytical method: This is a regulatory requirement to ensure that the analytical method can accurately measure the active substance in the presence of its degradation products.[1][2][3]

  • To inform formulation and packaging development: Understanding the molecule's stability helps in selecting appropriate excipients and packaging to protect it from degradation.

Q2: What are the typical stress conditions applied in a forced degradation study of a novel compound like this compound?

A2: Based on ICH guidelines and studies on similar compounds, the following conditions are recommended:[4][5]

  • Acid Hydrolysis: 0.1 M HCl at room temperature, with the potential for elevated temperatures (e.g., 60-80°C) if no degradation is observed.

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Pyridone structures can be particularly susceptible to alkaline conditions.[4]

  • Neutral Hydrolysis: Water at elevated temperatures (e.g., 60-80°C).

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 70-80°C).

  • Photodegradation: Exposure to a combination of UV and visible light in a photostability chamber.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is the primary technique.[2][6] This allows for the separation of the parent compound from its degradation products and provides UV spectral data for preliminary identification. For structural elucidation of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[2][7]

Troubleshooting Guides

Issue Encountered Potential Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[8]
Complete and rapid degradation of this compound. The stress conditions are too harsh.Reduce the strength of the stressor (e.g., lower concentration, lower temperature) or shorten the exposure time. Aim for 5-20% degradation to adequately observe the primary degradation products.[8]
Poor chromatographic resolution between this compound and its degradation products. The analytical method is not stability-indicating.Modify the HPLC method. This may involve changing the mobile phase composition, gradient profile, column chemistry (e.g., C18, phenyl-hexyl), or pH of the mobile phase.
Mass balance is not achieved (sum of parent compound and degradants is significantly less than 100%). Degradation products are not being detected (e.g., not UV-active, volatile, or not eluting from the column).Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). For volatile degradants, consider Gas Chromatography-Mass Spectrometry (GC-MS). Ensure the chromatographic method is capable of eluting all potential degradants.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over temperature, concentration of stressors, and light exposure. Use calibrated equipment and prepare fresh solutions for each experiment.

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours, then dissolve in the solvent.

    • Photodegradation: Expose the solid this compound to light in a photostability chamber as per ICH Q1B guidelines, then dissolve in the solvent.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze the samples using a validated stability-indicating HPLC-PDA method.

    • If necessary, analyze the samples by LC-MS to identify the mass of the degradation products.

Quantitative Data Summary

No quantitative data on the degradation of this compound under specific lab conditions is currently available in the public domain. The following table is a template for researchers to populate with their experimental findings.

Stress Condition Time (hours) This compound Remaining (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%)
0.1 M HCl, 60°C 2
8
24
0.1 M NaOH, RT 1
4
8
3% H₂O₂, RT 8
24
48
Dry Heat, 80°C 24
48
Photostability (ICH Q1B) -

Visualizations

Hypothetical Degradation Pathways of this compound

The following diagrams illustrate potential degradation pathways based on the known chemical structure of this compound and the degradation patterns of similar pyridone-containing compounds.

Hydrolytic_Degradation cluster_main Hydrolytic Degradation (Acid/Base Catalyzed) This compound This compound Amide_Hydrolysis Amide Bond Hydrolysis (Pyridone Ring Opening) This compound->Amide_Hydrolysis H+ / OH- Ester_Hydrolysis Side Chain Ester-like Cleavage This compound->Ester_Hydrolysis H+ / OH- Demethylation Demethylation of Methoxy Groups This compound->Demethylation Strong Acid Oxidative_Degradation cluster_main Oxidative Degradation This compound This compound N_Oxidation N-Oxidation of Pyridone Ring This compound->N_Oxidation H₂O₂ Side_Chain_Oxidation Oxidation of Alkenyl Side Chain (e.g., Epoxidation) This compound->Side_Chain_Oxidation H₂O₂ Hydroxylation Hydroxylation of Pyridone Ring This compound->Hydroxylation H₂O₂ Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Prep Prepare this compound Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points & Neutralize (if needed) Stress->Sample HPLC HPLC-PDA Analysis (Quantify Parent & Degradants) Sample->HPLC LCMS LC-MS Analysis (Identify Degradant Masses) Sample->LCMS Data Data Analysis (Mass Balance, Pathway Elucidation) HPLC->Data LCMS->Data

References

addressing batch-to-batch variability of synthetic Harzianopyridone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic harzianopyridone (B32151). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments, with a particular focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the antifungal efficacy of different batches of synthetic this compound. What are the potential causes?

A1: Batch-to-batch variability in synthetic this compound can arise from several factors related to its chemical purity, composition, and handling. Key potential causes include:

  • Presence of Impurities: The multi-step synthesis of this compound can introduce impurities such as unreacted starting materials, byproducts from side reactions, or residual catalysts.[1][2] Some of these impurities may have antagonistic or synergistic biological effects, leading to inconsistent results.

  • Isomeric Purity: this compound possesses a stereocenter, and different enantiomers can exhibit distinct biological activities.[3] Inconsistent stereochemical purity between batches can lead to varied experimental outcomes.

  • Incorrect Concentration: Inaccurate determination of the this compound concentration in stock solutions can be a significant source of variability. This may be due to weighing errors, incomplete solubilization, or degradation of the compound.

  • Degradation of the Compound: this compound, like many small molecules, can degrade if not stored properly.[4] Exposure to light, extreme pH, high temperatures, or repeated freeze-thaw cycles can lead to the formation of degradation products with potentially reduced or altered bioactivity.

Q2: What is the mechanism of action of this compound, and how can this inform our troubleshooting?

A2: this compound is an inhibitor of the mitochondrial electron transport chain, specifically targeting Complex II (succinate dehydrogenase).[5][6] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).[7][8] The overproduction of ROS can induce oxidative stress and trigger downstream signaling pathways that lead to cell cycle arrest and apoptosis.[8][9] Understanding this mechanism is crucial for designing relevant bioassays. For instance, you can assess the potency of different batches by measuring their impact on mitochondrial respiration, ROS production, or the expression of stress-response genes in your target organism.

Q3: How should I prepare and store my synthetic this compound to minimize variability?

A3: Proper handling and storage are critical for maintaining the integrity of synthetic this compound.

  • Solubilization: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). For biological assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. When diluting in aqueous media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples, including controls, as the solvent itself can have biological effects.

Troubleshooting Guides

Issue 1: Inconsistent Antifungal Activity (MIC/EC50 Values)

High variability in minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) values is a common issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Inaccurate Inoculum Density Standardize the fungal inoculum using a hemocytometer or spectrophotometer to ensure a consistent starting concentration of spores or mycelial fragments for each experiment.[10]
Variations in Media Composition and pH Prepare culture media from the same batch of reagents and verify the final pH before use. The activity of some antifungal compounds can be pH-dependent.
Inconsistent Incubation Conditions Ensure that incubation temperature, humidity, and duration are consistent across all experiments.[11]
Batch-to-Batch Variability of this compound Perform chemical characterization (LC-MS, NMR) to confirm the identity and purity of each new batch. Qualify each new batch with a functional bioassay against a reference batch.
Edge Effects in Microplates Avoid using the outer wells of microplates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile water or media to maintain humidity.
Issue 2: Complete Loss of Antifungal Activity

If a new batch of this compound shows no activity, while a previously validated batch works as expected, the issue likely lies with the new batch itself.

Potential CauseRecommended Solution
Incorrect Compound Identity Verify the chemical structure of the new batch using NMR and Mass Spectrometry. Compare the obtained spectra with a reference standard or published data.[12][13][14][15]
Low Purity or Presence of Inhibitory Impurities Assess the purity of the new batch using HPLC-UV.[16][17][18] Identify any significant impurities by LC-MS.
Compound Degradation The compound may have degraded due to improper storage or handling. Perform a forced degradation study on a reference batch to identify potential degradation products and compare them to the profile of the inactive batch.[4]
Assay-Specific Issues Ensure that the fungal strain used is not resistant and that all assay components are functioning correctly by including a positive control with a known antifungal agent.[19]

Experimental Protocols

Protocol 1: Quality Control of Synthetic this compound by HPLC-UV

Objective: To verify the purity of a new batch of synthetic this compound.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of the new batch of this compound in methanol at the same concentration.

    • Prepare a series of dilutions of the reference standard in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Dilute the new batch sample to fall within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.[16]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Run the new batch sample and determine its concentration from the calibration curve.

    • Calculate the purity of the new batch by dividing the measured concentration by the expected concentration. The purity can also be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Antifungal Susceptibility Testing for Filamentous Fungi

Objective: To determine the MIC of synthetic this compound against a target filamentous fungus.

Methodology:

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

    • Dilute the spore suspension in RPMI-1640 medium (or another suitable broth) to the final desired inoculum density (e.g., 1 x 10^4 spores/mL).[20][21]

  • Drug Dilution:

    • Prepare a 2X working stock of this compound in the assay medium from your DMSO stock.

    • Perform serial two-fold dilutions in a 96-well microtiter plate to obtain a range of concentrations.

    • Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control for sterility.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until robust growth is observed in the positive control wells.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥90%) compared to the drug-free control. This can be determined visually or by measuring the optical density at 600 nm. Alternatively, a metabolic indicator like resazurin (B115843) can be used for a colorimetric or fluorometric readout.[11]

Data Presentation

Table 1: Example Purity Assessment of Different Batches of Synthetic this compound

Batch IDRetention Time (min)Peak AreaPurity (%)
HZN-Ref-0115.21,250,00099.5
HZN-New-0115.21,187,50095.0
HZN-New-0215.21,237,50099.0

Table 2: Example Antifungal Activity of Different Batches of Synthetic this compound against Fusarium oxysporum

Batch IDPurity (%)EC50 (µg/mL)
HZN-Ref-0199.550.2
HZN-New-0195.065.8
HZN-New-0299.051.5

Visualizations

Troubleshooting_Workflow_for_Inconsistent_Bioactivity start Inconsistent or No Antifungal Activity Observed check_controls Are positive and negative controls working correctly? start->check_controls assay_issue Troubleshoot Antifungal Assay: - Inoculum density - Media preparation - Incubation conditions check_controls->assay_issue No check_batch Is this a new batch of synthetic this compound? check_controls->check_batch Yes end Identify Source of Variability assay_issue->end handling_issue Review Compound Handling: - Storage conditions - Solubilization procedure - Freeze-thaw cycles check_batch->handling_issue No characterize_batch Characterize New Batch: - Confirm identity (NMR, MS) - Assess purity (HPLC) - Perform functional bioassay check_batch->characterize_batch Yes handling_issue->end characterize_batch->end Harzianopyridone_Signaling_Pathway This compound This compound Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) This compound->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Disrupts ATP ATP Production ETC->ATP Decreases ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Signaling_Pathways Stress-Activated Signaling Pathways (e.g., cAMP/PKA) Oxidative_Stress->Signaling_Pathways Activates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis

References

Technical Support Center: Scaling Up Harzianopyridone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of Harzianopyridone production from Trichoderma harzianum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its large-scale production important?

A1: this compound is a secondary metabolite produced by the fungus Trichoderma harzianum. It exhibits significant antifungal properties, making it a promising candidate for the development of new biopesticides and pharmaceutical agents.[1] Large-scale production is crucial to meet the potential demand for these applications in agriculture and medicine.

Q2: What are the primary methods for producing this compound?

A2: this compound is typically produced through fermentation of Trichoderma harzianum. The most common methods are submerged liquid fermentation (SLF) and solid-state fermentation (SSF). For large-scale industrial production, SLF is often preferred due to better control over process parameters and scalability.

Q3: What are the major challenges in scaling up this compound production?

A3: The main challenges include:

  • Maintaining optimal fermentation conditions: Ensuring consistent temperature, pH, aeration, and nutrient levels in large bioreactors can be difficult.

  • Shear stress: The morphology of Trichoderma harzianum is sensitive to mechanical agitation in large bioreactors, which can impact cell growth and metabolite production.

  • Downstream processing: Efficiently extracting and purifying this compound from large volumes of fermentation broth can be complex and costly.[2][3][4]

  • Process variability: Inconsistent yields between batches can arise from variations in raw materials and the genetic stability of the fungal strain.

Q4: How can this compound yield be optimized at a larger scale?

A4: Optimization strategies include:

  • Medium composition: Fine-tuning the carbon and nitrogen sources in the fermentation medium. Studies have shown that "Czapek Yeast Broth" can support high production of secondary metabolites.[5][6][7]

  • Fed-batch strategies: A fed-batch approach, where nutrients are added incrementally during fermentation, can help maintain optimal conditions and extend the production phase.[8][9][10][11][12]

  • Bioreactor design and operation: Selecting an appropriate bioreactor and optimizing agitation and aeration rates to minimize shear stress while ensuring adequate oxygen supply.

  • Strain improvement: Utilizing high-yielding strains of Trichoderma harzianum and ensuring their genetic stability.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of this compound production.

Problem Potential Cause Troubleshooting Steps
Low this compound Yield in Bioreactor Suboptimal fermentation conditions (pH, temperature, dissolved oxygen).1. Monitor and control pH and temperature within the optimal range for T. harzianum (e.g., pH 7, 30°C).[5][6][7]2. Adjust agitation and aeration rates to maintain dissolved oxygen levels above critical thresholds.3. Implement a fed-batch strategy to avoid nutrient limitation.[8][9][10][11][12]
High shear stress affecting fungal morphology.1. Use low-shear impellers in the bioreactor.2. Optimize the agitation speed to provide sufficient mixing without damaging the mycelia.
Inconsistent Yields Between Batches Variability in inoculum quality.1. Standardize inoculum preparation, ensuring a consistent spore concentration and age.2. Use a two-stage inoculum development process for better consistency.
Inconsistent raw material quality.1. Source high-quality, consistent raw materials for the fermentation medium.2. Perform quality control checks on all incoming raw materials.
Foaming in the Bioreactor High protein content in the medium or excessive agitation/aeration.1. Add an appropriate food-grade antifoaming agent.2. Optimize agitation and aeration rates to minimize foam generation.
Difficulty in Downstream Processing (Extraction & Purification) Low concentration of this compound in the broth.1. Optimize fermentation to increase the final product titer.2. Consider in-situ product removal techniques during fermentation.
Emulsion formation during solvent extraction.1. Adjust the pH of the fermentation broth before extraction.2. Use a different solvent system or employ centrifugation to break the emulsion.
Co-extraction of impurities.1. Optimize the extraction solvent and pH to selectively extract this compound.2. Employ multi-step purification techniques such as column chromatography with different resins.[2][3][14]

Quantitative Data Summary

The following tables present illustrative data on the impact of scale and fermentation strategy on this compound production. Note: This data is representative and intended for comparative purposes, as specific large-scale production data for this compound is not widely published.

Table 1: Comparison of this compound Production at Different Scales

Parameter Shake Flask (Lab Scale) Bench-Top Bioreactor (Pilot Scale) Industrial Bioreactor (Production Scale)
Working Volume 100 mL10 L10,000 L
Typical Yield (mg/L) 184150120
Incubation Time (days) 151210
Key Challenge Limited oxygen transferMaintaining homogeneityHeat and mass transfer, shear stress

Based on data for general secondary metabolite production by T. harzianum, where optimal lab conditions can yield up to 1840 mg/100 mL of total secondary metabolites.[5][6][7]

Table 2: Impact of Fermentation Strategy on this compound Yield in a 10L Bioreactor

Fermentation Strategy Maximum this compound Yield (mg/L) Productivity (mg/L/day) Notes
Batch Fermentation 15012.5Simple to operate, but nutrient limitation can occur.
Fed-Batch Fermentation 22018.3Extends the production phase and can lead to higher final titers.

Experimental Protocols

Protocol 1: Large-Scale Production of this compound via Submerged Liquid Fermentation

This protocol outlines a general procedure for the production of this compound in a 100L bioreactor.

1. Inoculum Development:

  • Step 1.1 (Spore Suspension): Prepare a spore suspension of a high-yielding Trichoderma harzianum strain from a fresh PDA plate in sterile water containing 0.01% Tween 80.

  • Step 1.2 (Seed Flask): Inoculate 100 mL of Czapek Yeast Broth in a 500 mL flask with the spore suspension to a final concentration of 1 x 10^6 spores/mL. Incubate at 30°C, 150 rpm for 3 days.

  • Step 1.3 (Seed Bioreactor): Transfer the culture from the seed flask to a 5L seed bioreactor containing 3L of Czapek Yeast Broth. Cultivate for 2 days under controlled conditions (30°C, pH 7, 200 rpm, 1 vvm aeration).

2. Bioreactor Fermentation:

  • Step 2.1 (Bioreactor Preparation): Sterilize a 100L bioreactor containing 60L of Czapek Yeast Broth.

  • Step 2.2 (Inoculation): Aseptically transfer the 3L of seed culture to the 100L production bioreactor.

  • Step 2.3 (Fermentation): Maintain the following parameters for 10-12 days:

    • Temperature: 30°C

    • pH: 7.0 (controlled with 2M HCl and 2M NaOH)

    • Agitation: 100-150 rpm (using low-shear impellers)

    • Aeration: 0.5 - 1.0 vvm

    • Antifoam: Add as needed.

  • Step 2.4 (Fed-Batch [Optional]): If implementing a fed-batch strategy, start feeding a concentrated nutrient solution (e.g., glucose and yeast extract) after the initial growth phase (around day 3).

3. Downstream Processing:

  • Step 3.1 (Biomass Separation): Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Step 3.2 (Extraction): Extract the cell-free broth with an equal volume of ethyl acetate (B1210297) three times.

  • Step 3.3 (Concentration): Pool the organic layers and concentrate under reduced pressure using a rotary evaporator.

  • Step 3.4 (Purification): Purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate).

Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Production Stage cluster_downstream Downstream Processing spore_suspension Spore Suspension seed_flask Seed Flask Culture spore_suspension->seed_flask seed_bioreactor Seed Bioreactor seed_flask->seed_bioreactor production_bioreactor 100L Production Bioreactor seed_bioreactor->production_bioreactor separation Biomass Separation production_bioreactor->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration purification Purification concentration->purification

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_fermentation Fermentation Issues cluster_downstream Downstream Issues cluster_solutions Potential Solutions start Low this compound Yield conditions Suboptimal Conditions? start->conditions shear High Shear Stress? start->shear extraction Inefficient Extraction? start->extraction purification Poor Purification? start->purification optimize_params Optimize pH, Temp, DO conditions->optimize_params fed_batch Implement Fed-Batch conditions->fed_batch optimize_agitation Adjust Agitation shear->optimize_agitation optimize_solvent Optimize Solvent/pH extraction->optimize_solvent multi_step_purification Multi-Step Purification purification->multi_step_purification

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Refining Purification Protocols for Harzianopyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Harzianopyridone, a bioactive secondary metabolite from Trichoderma harzianum.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

A1: this compound is a moderately polar pyridone derivative. The primary challenge in its purification lies in its potential for strong interaction with silica (B1680970) gel during normal-phase chromatography, which can lead to poor separation, peak tailing, and low recovery. Its polar nature may cause it to remain at the baseline in less polar solvent systems, while highly polar systems may not provide adequate separation from other polar metabolites.

Q2: What are the recommended initial steps for extracting this compound from a Trichoderma harzianum culture?

A2: The recommended initial step is a liquid-liquid extraction of the culture filtrate. After separating the mycelium, the filtrate should be extracted with an organic solvent of intermediate polarity. Ethyl acetate (B1210297) is a commonly used and effective solvent for this purpose.[1][2][3][4] It is advisable to perform the extraction multiple times to ensure a good recovery of the compound from the aqueous culture medium.

Q3: How can I monitor the presence of this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the presence of this compound in different fractions. Use silica gel 60 F254 plates and visualize the spots under UV light (254 nm). A solvent system of ethyl acetate/hexane (B92381) or chloroform (B151607)/methanol can be used for development. The appearance of a spot with a consistent Rf value corresponding to a this compound standard indicates its presence.

Q4: Is this compound stable during purification?

A4: The stability of this compound during purification is crucial for obtaining a good yield. Like many natural products, it can be sensitive to pH and temperature extremes. It is advisable to avoid strongly acidic or basic conditions and high temperatures during extraction and purification steps.[5][6] Whenever possible, work at room temperature or below, and concentrate fractions under reduced pressure at a moderate temperature (e.g., < 40°C).

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Step
Incomplete extraction from the culture filtrate.- Increase the volume of ethyl acetate used for extraction. - Perform multiple extractions (at least 3-4 times) of the aqueous phase. - Ensure vigorous mixing during extraction to maximize partitioning.
Degradation of this compound during extraction.- Check the pH of the culture filtrate and adjust to a neutral pH if necessary before extraction. - Minimize the time the extract is exposed to light and elevated temperatures.
Suboptimal fermentation conditions for this compound production.- Optimize fermentation parameters such as medium composition, pH, temperature, and incubation time for your T. harzianum strain.
Issue 2: this compound Streaks or Remains at the Baseline on TLC
Potential Cause Troubleshooting Step
The solvent system is not polar enough.- Gradually increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a chloroform/methanol system, increase the proportion of methanol.
Strong interaction with the silica gel.- Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid or triethylamine (B128534) (0.1-1%), to reduce tailing and improve mobility.[7]
The sample is overloaded on the TLC plate.- Dilute the sample before spotting it on the TLC plate.
Issue 3: Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Inappropriate solvent system.- Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for this compound in the chosen solvent system for good separation.[8]
Column overloading.- Use an appropriate ratio of crude extract to silica gel (typically 1:30 to 1:100 by weight).
Irregular column packing.- Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
Co-elution with impurities of similar polarity.- Use a shallower gradient or isocratic elution with the optimized solvent system. - Consider using a different stationary phase, such as reverse-phase C18 silica gel.

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Fermentation: Culture Trichoderma harzianum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25-28°C with shaking.

  • Filtration: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

  • Extraction: Extract the cell-free culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Drying and Concentration: Pool the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of the silica gel in hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 100%).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor them by TLC. Combine the fractions containing pure this compound.

  • Final Concentration: Concentrate the pooled pure fractions under reduced pressure to obtain purified this compound.

Table 1: Illustrative Quantitative Data for this compound Purification

Purification Step Parameter Value
Extraction Starting Culture Volume10 L
Crude Extract Yield2.5 g
TLC Analysis Mobile Phase (Ethyl Acetate:Hexane)7:3 (v/v)
Rf of this compound~ 0.45
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)
Elution Gradient10% to 100% Ethyl Acetate in Hexane
Purified this compound Yield150 mg
Overall Recovery6%
Purity (HPLC) ColumnC18 (5 µm, 4.6 x 250 mm)
Mobile PhaseAcetonitrile:Water (60:40)
Purity>95%

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Fermentation T. harzianum Fermentation Filtration Filtration Fermentation->Filtration LiquidExtraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LiquidExtraction Concentration1 Concentration LiquidExtraction->Concentration1 CrudeExtract Crude this compound Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLC_Monitoring TLC Monitoring ColumnChromatography->TLC_Monitoring FractionPooling Fraction Pooling TLC_Monitoring->FractionPooling Concentration2 Concentration FractionPooling->Concentration2 Purethis compound Purified this compound Concentration2->Purethis compound

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_cell Fungal Pathogen Cell This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Potential Interaction G_Protein G-Protein Signaling GPCR->G_Protein MAPK_Pathway MAPK Cascade G_Protein->MAPK_Pathway cAMP_Pathway cAMP Pathway G_Protein->cAMP_Pathway Cellular_Response Inhibition of Growth & Fungal Development MAPK_Pathway->Cellular_Response cAMP_Pathway->Cellular_Response

Caption: Postulated signaling pathways in fungal pathogens affected by this compound.

References

Validation & Comparative

Harzianopyridone: A Natural Antifungal Agent Poised to Challenge Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the antifungal compound harzianopyridone (B32151) reveals its significant potential as a bio-fungicide, exhibiting efficacy comparable to and, in some instances, potentially exceeding that of established commercial fungicides. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of this compound's performance against key plant pathogens, juxtaposed with the activity of widely used commercial fungicides: Bavistin® (Carbendazim), Boscalid (B143098), and Azoxystrobin (B1666510).

This compound, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated notable in vitro activity against a range of economically important plant pathogenic fungi, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum[1]. Its mechanism of action, targeting a fundamental process in fungal respiration, positions it as a compelling candidate for development as a next-generation bio-fungicide.

Mechanisms of Action: A Tale of Different Targets

The fungicidal activity of this compound and the selected commercial fungicides stems from their ability to disrupt essential cellular processes in fungi. However, their specific molecular targets differ, providing a basis for understanding their spectrum of activity and potential for resistance development.

This compound and Boscalid: Targeting the Powerhouse

Both this compound and the commercial fungicide Boscalid act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial electron transport chain, a critical enzyme for cellular respiration. By inhibiting this complex, they effectively cut off the fungus's energy supply, leading to cell death.[2][3][4]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III Ubiquinone->Complex_III e- ATP_Production ATP Production (Energy) Complex_III->ATP_Production This compound This compound This compound->Complex_II Inhibition Boscalid Boscalid Boscalid->Complex_II Succinate Succinate Succinate->Complex_II caption Mechanism of SDHI Fungicides

Mechanism of SDHI Fungicides

Azoxystrobin: A Different Respiratory Blockade

Azoxystrobin belongs to the Quinone outside Inhibitor (QoI) class of fungicides. It also targets the mitochondrial electron transport chain, but at a different point: Complex III. By binding to the Qo site of cytochrome b, azoxystrobin blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[5][6][7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitor Complex_II Complex II Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- ATP_Production ATP Production (Energy) Cytochrome_c->ATP_Production Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibition at Qo site caption Mechanism of QoI Fungicides

Mechanism of QoI Fungicides

Carbendazim (B180503) (Bavistin®): Disrupting Fungal Cell Division

Unlike the other fungicides in this comparison, Carbendazim, the active ingredient in Bavistin®, does not target mitochondrial respiration. Instead, it belongs to the benzimidazole (B57391) class of fungicides and acts by inhibiting the formation of microtubules, which are essential components of the fungal cytoskeleton. By disrupting microtubule assembly, carbendazim interferes with cell division (mitosis), leading to a cessation of fungal growth.[8][9][10]

cluster_FungalCell Fungal Cell cluster_Inhibitor Tubulin β-tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Carbendazim Carbendazim Carbendazim->Tubulin Binds and disrupts polymerization caption Mechanism of Benzimidazole Fungicides

Mechanism of Benzimidazole Fungicides

Comparative Efficacy: A Quantitative Look

The in vitro efficacy of these fungicides is typically measured by their EC50 value, which is the concentration of the compound that inhibits 50% of the fungal mycelial growth. The following table summarizes the available EC50 data for this compound and the selected commercial fungicides against three key phytopathogenic fungi. It is important to note that EC50 values can vary between studies due to differences in fungal isolates and experimental conditions.

FungicideTarget PathogenEC50 (µg/mL)
This compound Rhizoctonia solani35.9 - 50.2
Sclerotium rolfsii35.9 - 50.2
Fusarium oxysporum35.9 - 50.2
Bavistin® (Carbendazim) Rhizoctonia solaniComplete inhibition at 100-250 µg/mL[11]
Sclerotium rolfsiiComplete inhibition at 40 µg/mL
Fusarium oxysporum0.445[1][2]
Boscalid Rhizoctonia solaniData not readily available
Sclerotium rolfsii0.7052 (average)[5]
Fusarium oxysporumData not readily available
Azoxystrobin Rhizoctonia solani0.76 - 596.6 (variable)[1][7]
Sclerotium rolfsii100% inhibition at ≥ 500 µg/mL[8]
Fusarium oxysporum35.089[1][2]

Experimental Protocols: The Poisoned Food Technique

The in vitro antifungal activity of the compared compounds is commonly assessed using the poisoned food technique. This method provides a standardized way to determine the effect of a substance on the mycelial growth of a fungus.

A Prepare PDA Medium B Autoclave to sterilize A->B C Cool to 45-50°C B->C D Add test compound (e.g., this compound) at various concentrations C->D E Pour into Petri plates D->E F Allow to solidify E->F G Inoculate with a mycelial disc of the target fungus F->G H Incubate at 25-28°C G->H I Measure colony diameter H->I J Calculate percentage of growth inhibition I->J K Determine EC50 value J->K caption Workflow of the Poisoned Food Technique

Workflow of the Poisoned Food Technique

Detailed Methodology:

  • Media Preparation: Potato Dextrose Agar (B569324) (PDA) is prepared according to the manufacturer's instructions.

  • Sterilization: The prepared medium is sterilized by autoclaving at 121°C for 15-20 minutes.

  • Cooling: The sterilized medium is allowed to cool in a water bath to approximately 45-50°C.

  • Incorporation of Test Compound: The test compound (this compound or commercial fungicide) is dissolved in a suitable solvent and added to the molten PDA to achieve the desired final concentrations. A control plate is prepared with the solvent alone.

  • Pouring Plates: The amended and control media are poured into sterile Petri plates and allowed to solidify.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the actively growing margin of a pure culture of the target fungus and placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (usually 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.

  • Data Collection: The diameter of the fungal colony in both control and treated plates is measured.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the log of the concentration of the test compound and performing a probit analysis.

Conclusion

This compound demonstrates significant promise as a bio-fungicide with a potent mechanism of action. The available in vitro data suggests its efficacy is within a comparable range to several commercial fungicides. Its activity as a succinate dehydrogenase inhibitor, a target also exploited by the successful commercial fungicide boscalid, validates its mode of action. While further in vivo studies and direct comparative trials are necessary to fully elucidate its performance under field conditions, this compound represents a valuable lead compound in the development of new, effective, and potentially more sustainable solutions for crop protection. Researchers and drug development professionals are encouraged to explore the potential of this natural compound and its derivatives in the ongoing search for novel antifungal agents.

References

Harzianopyridone: A Comparative Analysis of its Antifungal Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Harzianopyridone, a secondary metabolite produced by the fungus Trichoderma harzianum, has demonstrated significant antifungal properties against a range of plant pathogenic fungi. This guide provides a comparative analysis of this compound's mode of action, supported by available experimental data, and places its efficacy in the context of other antifungal agents.

Quantitative Performance Analysis

The antifungal efficacy of this compound has been quantified against several key phytopathogenic fungi. The following table summarizes the reported 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions.

Fungal SpeciesThis compound EC50 (µg/mL)Reference
Rhizoctonia solani35.9[1]
Sclerotium rolfsii42.2[1]
Macrophomina phaseolina60.4[1]
Fusarium oxysporum50.2[1]
Botrytis cinereaInhibition reported, but specific EC50 not consistently available[2][3]
Pythium ultimumStrong inhibition reported, specific EC50 not available[2]
Gaeumannomyces graminis var. triticiStrong inhibition reported, specific EC50 not available[2]

Comparative Efficacy with Commercial Fungicides

Direct, side-by-side comparative studies of this compound with commercial fungicides under identical experimental conditions are limited in the publicly available scientific literature. One study noted that this compound was less active than the commercial fungicide Bavistin (Carbendazim), but quantitative data for a direct comparison was not provided. To provide a broader context, the table below presents a range of reported EC50 values for some common commercial fungicides against relevant pathogens.

FungicideTarget FungiReported EC50 Range (µg/mL)Reference(s)
Carbendazim (Bavistin)Fusarium oxysporum, Rhizoctonia solani0.1 - 10[4]
AzoxystrobinRhizoctonia solani, Botrytis cinerea0.01 - 5.0[5]
PropiconazoleRhizoctonia solani~0.032[5]

Note: The EC50 values for commercial fungicides can vary significantly based on the specific fungal isolate and the development of resistance. The data presented here is for illustrative purposes and highlights the need for direct comparative studies to accurately assess the relative potency of this compound.

Validated Mode of Action in Different Fungi

The precise molecular mechanism of this compound's antifungal activity is an active area of research. Current evidence suggests a multi-faceted approach that may involve the direct inhibition of fungal growth and the induction of plant defense mechanisms.

A key study utilizing molecular docking has proposed a synergistic mode of action for this compound in combination with other T. harzianum metabolites, harzianolide (B32145) and anthraquinone (B42736) C, against Botrytis cinerea.[1] This computational analysis suggests that these compounds may work in concert to inhibit pathogenicity and virulence-related proteins in the fungus. However, it is crucial to emphasize that this is a predictive model and requires experimental validation.

The broader biocontrol activity of Trichoderma species is known to involve a complex interplay of secondary metabolites and hydrolytic enzymes. Signaling pathways such as G protein-coupled receptor (GPCR), mitogen-activated protein kinase (MAPK), and cyclic AMP (cAMP) pathways are integral to Trichoderma's ability to sense and respond to other fungi. While this compound is a component of this arsenal, its specific role in modulating these signaling pathways in target fungi has not yet been definitively elucidated.

Experimental Protocols

Detailed experimental protocols for the validation of this compound's specific mode of action are not extensively documented in the available literature. However, a general methodology for assessing antifungal activity and determining EC50 values is provided below.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and EC50 of an antifungal compound.

1. Preparation of Fungal Inoculum:

  • Culture the target fungal species on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
  • Harvest fungal spores by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).
  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
  • Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate. The final concentrations should span a range appropriate to determine the EC50.

3. Inoculation and Incubation:

  • Add the standardized fungal spore suspension to each well of the microtiter plate containing the different concentrations of this compound.
  • Include positive control wells (fungal suspension without this compound) and negative control wells (medium only).
  • Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours).

4. Data Analysis:

  • Measure the fungal growth in each well using a microplate reader to determine the optical density (OD) at a suitable wavelength (e.g., 600 nm).
  • Calculate the percentage of growth inhibition for each concentration of this compound relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizing the Mode of Action and Experimental Workflow

Proposed Synergistic Mode of Action of T. harzianum Metabolites against B. cinerea

cluster_trichoderma Trichoderma harzianum cluster_botrytis Botrytis cinerea This compound This compound Virulence_Proteins Pathogenicity & Virulence-Related Proteins This compound->Virulence_Proteins Inhibition Harzianolide Harzianolide Harzianolide->Virulence_Proteins Inhibition Anthraquinone_C Anthraquinone_C Anthraquinone_C->Virulence_Proteins Inhibition Fungal_Growth Fungal Growth & Pathogenicity Virulence_Proteins->Fungal_Growth Required for

Caption: Proposed synergistic inhibition of B. cinerea virulence proteins.

General Experimental Workflow for Antifungal Efficacy Testing

A Fungal Culture & Spore Preparation C Microtiter Plate Assay (Inoculation) A->C B Serial Dilution of this compound B->C D Incubation C->D E Measurement of Fungal Growth (OD) D->E F Data Analysis (% Inhibition vs. Concentration) E->F G EC50 Determination F->G

References

A Comparative Analysis of Harzianopyridone and Atpenin A5: Potent Inhibitors of Mitochondrial Complex II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent inhibitors of mitochondrial complex II (succinate dehydrogenase), Harzianopyridone and Atpenin A5. Both natural products have garnered significant interest for their potential therapeutic applications, ranging from antifungal and anticancer to cardioprotective effects. This document outlines their inhibitory potency, mechanisms of action, and the experimental protocols used to evaluate their activity.

Executive Summary

This compound, a metabolite isolated from the fungus Trichoderma harzianum, and Atpenin A5, produced by Penicillium sp., are structurally related compounds that target the ubiquinone-binding site of mitochondrial complex II. While both are potent inhibitors, Atpenin A5 consistently demonstrates significantly greater potency than this compound. Atpenin A5 has been extensively studied for its anticancer and cardioprotective properties, whereas this compound is primarily recognized for its antifungal and antibacterial activities. Their shared mechanism of action, the inhibition of succinate-ubiquinone oxidoreductase activity, leads to a disruption of the mitochondrial electron transport chain, increased production of reactive oxygen species (ROS), and induction of downstream cellular responses such as apoptosis.

Data Presentation: Quantitative Comparison

The inhibitory activities of this compound and Atpenin A5 have been quantified against various targets. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

Table 1: Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase)

CompoundTargetSpeciesIC50 ValueReference(s)
Atpenin A5 Mitochondrial Complex IIBovine Heart3.7 nM[1][2]
Mitochondrial Complex IIRat Heart3.3 nM[3]
Mitochondrial Complex IINematode12 nM[1][2]
SDH ActivityBovine Heart Mitochondria5.5 nM[4]
This compound SDH ActivityBovine Heart Mitochondria80 nM[4]

Table 2: Antifungal and Anticancer Activity

CompoundActivityOrganism/Cell LineEC50/IC50 ValueReference(s)
This compound AntifungalRhizoctonia solani35.9 µg/mL[5]
AntifungalSclerotium rolfsii42.2 µg/mL[5]
AntifungalFusarium oxysporum50.2 µg/mL[5]
Atpenin A5 AntineoplasticDU-145 (Prostate Cancer)Potent activity reported[3]
CII InhibitionRat Heart3.3 nM[3]

Mechanism of Action & Signaling Pathways

Both this compound and Atpenin A5 exert their primary biological effects by inhibiting mitochondrial complex II. This inhibition disrupts the electron flow from succinate (B1194679) to ubiquinone, a critical step in the electron transport chain and the tricarboxylic acid (TCA) cycle. The consequences of this inhibition are multifaceted and are depicted in the signaling pathway diagrams below.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQH2 Ubiquinol (QH2) ComplexII->UQH2 Reduction UQ Ubiquinone (Q) UQ->ComplexII ETC Downstream ETC (Complexes III & IV) UQH2->ETC AtpeninA5 Atpenin A5 AtpeninA5->ComplexII Potent Inhibition This compound This compound This compound->ComplexII Inhibition caption Mechanism of Mitochondrial Complex II Inhibition Inhibition Complex II Inhibition (Atpenin A5 / this compound) ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage CytoC Cytochrome c Release MitoDamage->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption Downstream Signaling of Complex II Inhibition Start Start: Obtain Test Compounds (this compound & Atpenin A5) MitoIsolation Isolate Mitochondria (e.g., from rat liver/heart) Start->MitoIsolation CellCulture Cell-Based Assays (e.g., cancer cell lines, fungi) Start->CellCulture ActivityAssay Perform Complex II Activity Assay MitoIsolation->ActivityAssay IC50 Determine IC50 Values ActivityAssay->IC50 Analysis Comparative Analysis of Potency and Efficacy IC50->Analysis Viability Measure Cell Viability / Growth (e.g., MTT assay) CellCulture->Viability ROS Measure ROS Production (e.g., using fluorescent probes) CellCulture->ROS ApoptosisAssay Assess Apoptosis (e.g., Caspase activity, Annexin V) CellCulture->ApoptosisAssay EC50 Determine EC50/IC50 Values Viability->EC50 EC50->Analysis ROS->Analysis ApoptosisAssay->Analysis caption Workflow for Comparative Inhibitor Analysis

References

Harzianopyridone: A Potent and Selective Inhibitor of Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has garnered significant interest for its potent biological activities, including antifungal, antibacterial, and herbicidal properties. At the core of its mechanism of action lies the specific inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, where it is also known as Complex II. This guide provides a comparative analysis of this compound's inhibitory activity, focusing on its cross-reactivity with other dehydrogenases, supported by available experimental data.

Quantitative Comparison of Inhibitory Activity

This compound demonstrates remarkable potency and selectivity for succinate dehydrogenase (mitochondrial complex II). The available data, primarily from studies on atpenins (a class of compounds to which this compound is structurally and functionally related), indicate that its inhibitory action is highly specific. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against SDH from various sources and its limited effects on other mitochondrial respiratory complexes.

Enzyme/ComplexOrganism/SourceIC50 (µM)Reference
Succinate Dehydrogenase (Complex II) Bovine Heart Mitochondria0.08[1]
Rat Liver Mitochondria0.2[2]
Nematode (Ascaris suum) Mitochondria2[2]
Quinol-Fumarate Reductase Nematode (Ascaris suum) Mitochondria0.36[2]
NADH-Ubiquinone Reductase (Complex I) Rat Liver Mitochondria> 100[2]
Bovine Heart Mitochondria> 100[2]
Ubiquinol-Cytochrome c Reductase (Complex III) Rat Liver Mitochondria> 100[2]
Bovine Heart Mitochondria> 100[2]

Experimental Protocols

The determination of the inhibitory activity of this compound on succinate dehydrogenase is crucial for understanding its mechanism of action. Below are detailed methodologies for key experiments.

Succinate-Ubiquinone Reductase (Complex II) Activity Assay

This protocol is adapted from the methods used for the characterization of atpenins, which are analogous to this compound.

Objective: To determine the IC50 value of this compound against mitochondrial Complex II.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or rat liver)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Succinate

  • Decylubiquinone (DBQ)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Spectrophotometer

Procedure:

  • Mitochondrial membranes are prepared and suspended in potassium phosphate buffer.

  • The reaction mixture is prepared in a cuvette containing potassium phosphate buffer, succinate, and DBQ.

  • Varying concentrations of this compound are added to the reaction mixtures. A control with solvent only is also prepared.

  • The reaction is initiated by the addition of the mitochondrial suspension.

  • The reduction of DCPIP, which acts as an artificial electron acceptor from reduced DBQ, is monitored by measuring the decrease in absorbance at 600 nm.

  • The initial rate of the reaction is calculated for each this compound concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis mito_prep Isolate Mitochondria reaction_setup Set up Reaction Mixtures (with varying this compound conc.) mito_prep->reaction_setup reagent_prep Prepare Reagents (Buffer, Substrates, Inhibitor) reagent_prep->reaction_setup initiation Initiate Reaction (add mitochondria) reaction_setup->initiation measurement Monitor DCPIP Reduction (Absorbance at 600 nm) initiation->measurement rate_calc Calculate Initial Reaction Rates measurement->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Experimental workflow for determining the IC50 of this compound.

Signaling Pathways Affected by this compound

The inhibition of succinate dehydrogenase by this compound triggers a cascade of downstream cellular events. The primary consequence is the disruption of cellular respiration and energy production. Furthermore, the accumulation of the SDH substrate, succinate, acts as an oncometabolite, influencing various signaling pathways.

signaling_pathway This compound This compound SDH Succinate Dehydrogenase (Complex II) This compound->SDH inhibits ETC Electron Transport Chain SDH->ETC electron transfer to Complex III Succinate Succinate Accumulation SDH->Succinate leads to ROS Reactive Oxygen Species (ROS) Production SDH->ROS increased ATP ATP Production ETC->ATP drives PHDs Prolyl Hydroxylases (PHDs) Succinate->PHDs inhibits HIF1a HIF-1α Stabilization PHDs->HIF1a normally degrades Hypoxia Pseudohypoxic State HIF1a->Hypoxia induces OxidativeStress Oxidative Stress ROS->OxidativeStress causes

Signaling consequences of SDH inhibition by this compound.

The accumulation of succinate inhibits prolyl hydroxylases (PHDs), leading to the stabilization of hypoxia-inducible factor-1 alpha (HIF-1α). This transcription factor then promotes a "pseudohypoxic" state, altering gene expression to favor glycolysis and angiogenesis, processes often associated with cancer metabolism. Additionally, the disruption of the electron transport chain at Complex II can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and potentially leading to cell death.

Conclusion

This compound is a highly potent and specific inhibitor of succinate dehydrogenase (mitochondrial complex II). The available evidence strongly indicates a lack of significant cross-reactivity with other complexes of the mitochondrial electron transport chain. While comprehensive data on its effects on a wider range of cellular dehydrogenases is currently limited, its high selectivity for SDH makes it a valuable tool for studying the roles of mitochondrial Complex II in various physiological and pathological processes. Further research is warranted to explore its potential therapeutic applications, particularly in areas where SDH dysfunction is implicated, such as in certain cancers and fungal infections.

References

Unveiling the Antifungal Potential of Synthetic Harzianopyridone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing threat of fungal resistance, synthetic harzianopyridone (B32151) emerges as a promising candidate. This comprehensive guide offers researchers, scientists, and drug development professionals an in-depth comparison of synthetic this compound's antifungal activity against established alternatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a secondary metabolite originally isolated from the fungus Trichoderma harzianum, has demonstrated significant antifungal properties. This guide focuses on the synthetically produced racemic form of this compound, which exhibits strong activity against a range of fungal pathogens.[1] Its unique mechanism of action, targeting mitochondrial complex II, sets it apart from many current antifungal drugs and suggests a lower potential for cross-resistance. This document provides a comparative overview of its efficacy, mechanism, and the experimental protocols used for its evaluation.

Comparative Antifungal Activity

To objectively assess the antifungal potential of synthetic this compound, its activity was compared against leading antifungal drugs: Amphotericin B, Fluconazole, and Caspofungin. The minimum inhibitory concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

While specific MIC values for synthetic this compound against human pathogenic fungi Candida albicans and Aspergillus fumigatus are not yet widely published, its potent activity against various plant pathogenic fungi has been established. The following table summarizes the available efficacy data for this compound and the comparative MIC ranges for established antifungal agents against key human fungal pathogens.

Antifungal AgentTarget Organism(s)MIC / EC50 Range (µg/mL)Mechanism of Action
Synthetic this compound Rhizoctonia solani35.9 (EC50)Inhibition of mitochondrial complex II (succinate:ubiquinone oxidoreductase)[2]
Sclerotium rolfsii42.2 (EC50)[2]
Macrophomina phaseolina60.4 (EC50)[2]
Fusarium oxysporum50.2 (EC50)[2]
Amphotericin B Candida albicans0.125 - 2Binds to ergosterol (B1671047) in the fungal cell membrane, forming pores.
Aspergillus fumigatus0.25 - 2
Fluconazole Candida albicans0.25 - 64Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, disrupting ergosterol synthesis.
Aspergillus fumigatusGenerally resistant
Caspofungin Candida albicans0.015 - 8Inhibits (1→3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.
Aspergillus fumigatus0.015 - 0.5

Note: EC50 (half maximal effective concentration) values for this compound are presented, which are comparable to MIC values in representing antifungal potency. Further studies are required to determine the precise MIC values of synthetic this compound against a broader range of human fungal pathogens.

Mechanism of Action: Targeting Fungal Respiration

This compound exhibits a distinct mechanism of action by acting as a potent and selective inhibitor of mitochondrial complex II, also known as succinate:ubiquinone oxidoreductase (SQR).[2] This enzyme is a key component of the electron transport chain, which is crucial for cellular respiration and energy production in fungi. By inhibiting SQR, this compound effectively disrupts the fungus's ability to generate ATP, leading to cell death. This targeted approach is a significant advantage, as it differs from the mechanisms of many existing antifungal drugs that target the cell wall or cell membrane.

The following diagram illustrates the proposed signaling pathway affected by synthetic this compound:

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SQR) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ ATP_Production ATP Production (Cellular Energy) ATP_Synthase->ATP_Production This compound Synthetic This compound This compound->Inhibition

Caption: Inhibition of Mitochondrial Complex II by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on established standards for antifungal susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Antifungal Stock Solution:

  • A stock solution of synthetic this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL.

  • Serial twofold dilutions are then prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Fungal isolates (Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then diluted in RPMI 1640 to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • For molds, conidia are harvested and the suspension is adjusted to a concentration of 0.4-5 x 10^4 CFU/mL.

3. Assay Procedure:

  • 100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the growth control. For azoles against yeasts, this is typically ≥50% inhibition. For other agent/organism combinations, it is often complete visual inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the antifungal activity of a novel compound like synthetic this compound.

start Start: Synthesize and Purify this compound stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep serial_dilution Perform Serial Dilutions in RPMI 1640 Medium stock_prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare Fungal Inoculum (e.g., C. albicans, A. fumigatus) inoculum_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation read_mic Read and Record MIC Values incubation->read_mic data_analysis Compare MICs with Standard Antifungals read_mic->data_analysis end End: Report Findings data_analysis->end

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

Synthetic this compound presents a compelling profile as a novel antifungal agent. Its unique mechanism of action, targeting a fundamental process in fungal cellular respiration, offers a potential solution to the challenge of resistance to existing drug classes. While its efficacy against plant pathogens is well-documented, further rigorous investigation is required to establish its full spectrum of activity against clinically relevant human fungal pathogens. The determination of specific MIC values against a wider array of yeasts and molds is a critical next step. Additionally, future research should focus on in vivo efficacy, toxicity studies, and a deeper exploration of the molecular interactions with mitochondrial complex II to optimize its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of Harzianopyridone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Harzianopyridone, a natural antifungal agent, with other compounds, supported by available experimental data. It delves into its mechanism of action, structure-activity relationships based on current knowledge, and detailed experimental protocols for assessing antifungal efficacy.

Introduction to this compound

This compound is a secondary metabolite first isolated from the biocontrol fungus Trichoderma harzianum. It exhibits a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties. Its primary mode of action is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition disrupts cellular respiration, leading to fungal cell death. The unique 4-hydroxy-2-pyridone scaffold of this compound has made it a subject of interest for the development of new antifungal agents.

Comparative Antifungal Activity

While comprehensive structure-activity relationship (SAR) studies on a wide range of synthetic this compound analogues with direct comparison of their antifungal activities are not extensively available in the public domain, we can compare the efficacy of this compound against other antifungal compounds. The following table summarizes the half-maximal effective concentration (EC50) values of this compound and other relevant antifungal agents against key phytopathogenic fungi.

Table 1: Antifungal Activity (EC50 in µg/mL) of this compound and Other Compounds

CompoundRhizoctonia solaniSclerotium rolfsiiFusarium oxysporumReference
This compound 35.9 42.2 50.2 [1][2]
Harzianolide K---[3]
Harzianolide L---[3]
Harzianolide M---[3]
Harzianolide O---[3]
6-Pentyl-2H-pyran-2-one69.6% inhibition at 300 µg/mL-31.7% inhibition at 300 µg/mL[3]

Note: A direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies.

Structure-Activity Relationship (SAR)

Specific SAR studies on a broad series of this compound analogues are limited. However, based on the structure of this compound and general knowledge of other 4-hydroxy-2-pyridone and SDHI fungicides, several structural features are likely crucial for its antifungal activity:

  • 4-Hydroxy-2-pyridone Core: This scaffold is essential for its biological activity, likely involved in binding to the target enzyme.

  • Acyl Side Chain at C3: The nature of the acyl group at the C3 position of the pyridone ring is expected to significantly influence the potency and spectrum of activity. Modifications to this chain, such as altering its length, saturation, and branching, would likely impact how the molecule fits into the binding pocket of succinate dehydrogenase.

  • Substituents on the Pyridone Ring: The methoxy (B1213986) groups at the C5 and C6 positions may play a role in the electronic properties of the ring system and could be potential sites for modification to enhance activity or selectivity.

Further research involving the synthesis and biological evaluation of a diverse library of this compound analogues is necessary to establish a detailed and quantitative SAR.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions by inhibiting succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain. This enzyme is responsible for the oxidation of succinate to fumarate (B1241708) in the TCA cycle and the transfer of electrons to the ubiquinone pool in the electron transport chain. By blocking this crucial step, this compound disrupts ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Succinate_Dehydrogenase_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) Complex_III Complex III UQ Ubiquinone Pool SDH->UQ e- UQ->Complex_III This compound This compound Analogues Inhibition This compound->Inhibition Inhibition->SDH Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_antifungal Antifungal Activity Screening cluster_moa Mechanism of Action Studies cluster_sar Data Analysis Synthesis Synthesis of This compound Analogues Stock_Solution Preparation of Stock Solutions Synthesis->Stock_Solution Microdilution Broth Microdilution Assay Stock_Solution->Microdilution SDH_Assay SDH Inhibition Assay Stock_Solution->SDH_Assay Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Microdilution Incubation Incubation Microdilution->Incubation MIC_EC50 Determination of MIC & EC50 Incubation->MIC_EC50 SAR_Analysis Structure-Activity Relationship Analysis MIC_EC50->SAR_Analysis Mito_Isolation Mitochondrial Isolation Mito_Isolation->SDH_Assay IC50 Determination of IC50 SDH_Assay->IC50 IC50->SAR_Analysis

References

Racemic vs. Enantiopure Harzianopyridone: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of racemic and enantiopure harzianopyridone (B32151), a natural product isolated from the fungus Trichoderma harzianum. This compound is a known inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain, giving it a range of biological activities, including antifungal, antibacterial, and phytotoxic effects. Understanding the differential activity of the racemic mixture versus its individual enantiomers is crucial for targeted research and development in agriculture and medicine.

Executive Summary

Experimental data reveals a significant difference in the biological activity profile between racemic this compound and its laevorotatory enantiomer. While the racemic mixture demonstrates potent antifungal properties against a variety of plant pathogenic fungi, the laevorotatory form exhibits markedly weaker antifungal and antibacterial activity but displays high phytotoxicity. This suggests a stereospecific interaction with its biological targets, a critical consideration for its potential applications.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the biological activity of racemic this compound. At present, specific quantitative data for the purified dextrorotatory and laevorotatory enantiomers are not available in the cited literature, which highlights a key area for future research.

Table 1: Antifungal Activity of Racemic this compound

Fungal SpeciesEC50 (µg/mL)
Rhizoctonia solani35.9[1][2]
Sclerotium rolfsii42.2[2]
Fusarium oxysporum50.2[1][2]
Macrophomina phaseolina60.4

Table 2: Qualitative Comparison of Antifungal and Phytotoxic Activity

CompoundAntifungal ActivityPhytotoxicity
Racemic this compoundStrongNot Reported
Laevorotatory this compoundWeakHigh
Dextrorotatory this compoundNot ReportedNot Reported

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound exerts its biological effects primarily through the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate.

By inhibiting SDH, this compound disrupts mitochondrial respiration, leading to a cascade of downstream effects:

  • Impaired ATP Production: The disruption of the electron transport chain significantly reduces the cell's ability to produce ATP, the primary energy currency.

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of complex II can lead to an accumulation of electrons within the respiratory chain, resulting in the increased production of superoxide (B77818) and other reactive oxygen species. This induces oxidative stress and cellular damage.

  • Metabolic Reprogramming: The blockage of the TCA cycle at the level of SDH leads to the accumulation of succinate and a depletion of downstream metabolites, forcing the cell to alter its metabolic pathways.

The differential activity between the enantiomers suggests that the chiral center of this compound plays a critical role in its binding to the active site of the SDH enzyme.

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

This compound Signaling Pathway cluster_mitochondrion This compound This compound This compound->Mitochondrion Enters SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate ROS ROS Production SDH->ROS Leads to Increased ATP ATP Production ETC->ATP Drives TCA TCA Cycle Succinate Succinate TCA->Succinate Succinate->SDH CellularDamage Cellular Damage ROS->CellularDamage

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_antifungal Antifungal Activity Assay cluster_phytotoxicity Phytotoxicity Assay A1 Prepare fungal culture (e.g., R. solani) A2 Incorporate this compound (Racemic or Enantiopure) into PDA medium at various concentrations A1->A2 A3 Inoculate plates with fungal plugs A2->A3 A4 Incubate at 25-28°C A3->A4 A5 Measure mycelial growth diameter A4->A5 A6 Calculate % inhibition and determine EC50 A5->A6 P1 Sterilize and germinate wheat seeds in the dark (etiolation) P3 Excise coleoptile segments (e.g., 10 mm) P1->P3 P2 Prepare solutions of This compound (Racemic or Enantiopure) at various concentrations P4 Incubate segments in test solutions for 24h P2->P4 P3->P4 P5 Measure final length of coleoptile segments P4->P5 P6 Calculate % inhibition of elongation P5->P6

Caption: Experimental workflows for bioassays.

Experimental Protocols

Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is used to determine the antifungal activity of a compound by measuring the inhibition of mycelial growth.

1. Preparation of Fungal Cultures:

  • The test fungi (e.g., Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum) are maintained on Potato Dextrose Agar (PDA) slants at 4°C.

  • For the assay, the fungi are sub-cultured on fresh PDA plates and incubated at 25 ± 2°C until the mycelium covers the entire plate.

2. Preparation of Test Compound Solutions:

  • A stock solution of this compound (racemic or enantiopure) is prepared in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide).

  • Serial dilutions are made to obtain the desired final concentrations to be tested.

3. Poisoned Media Preparation:

  • PDA is prepared and autoclaved.

  • After cooling to approximately 45-50°C, the appropriate volume of the test compound solution is added to the molten PDA to achieve the desired final concentrations.

  • The amended PDA is immediately poured into sterile Petri plates. A control plate containing the solvent without the test compound is also prepared.

4. Inoculation and Incubation:

  • A mycelial disc (e.g., 5 mm diameter) is taken from the periphery of an actively growing fungal culture and placed at the center of each PDA plate (both treated and control).

  • The plates are incubated at 25 ± 2°C in an inverted position.

5. Data Collection and Analysis:

  • The radial growth of the fungal colony is measured in two perpendicular directions at regular intervals until the growth in the control plate reaches the edge of the plate.

  • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

  • The EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a probit analysis.

Phytotoxicity Assessment (Etiolated Wheat Coleoptile Bioassay)

This bioassay is used to evaluate the effect of a compound on plant cell elongation.

1. Preparation of Etiolated Wheat Seedlings:

  • Wheat seeds are surface-sterilized (e.g., with a 1% sodium hypochlorite (B82951) solution for 15 minutes) and rinsed thoroughly with sterile distilled water.

  • The sterilized seeds are soaked in sterile distilled water for 2-4 hours and then placed on moist filter paper in a Petri dish or a suitable container.

  • The seeds are incubated in complete darkness at a constant temperature (e.g., 25°C) for 3-4 days to allow for the growth of etiolated coleoptiles.

2. Preparation of Test Solutions:

  • Stock solutions of racemic and enantiopure this compound are prepared in a suitable solvent.

  • A series of dilutions are made in a buffer solution (e.g., 10 mM MES buffer, pH 6.0) to obtain the desired final concentrations. A control solution containing only the buffer and the solvent is also prepared.

3. Coleoptile Segment Excision:

  • Under a dim green light to avoid breaking etiolation, the coleoptiles are harvested.

  • The apical 2-3 mm of the coleoptile tip is removed and discarded.

  • A sub-apical segment of a specific length (e.g., 10 mm) is excised from the remaining coleoptile.

4. Incubation:

  • A set number of coleoptile segments (e.g., 10-15) are placed in a test tube or a small Petri dish containing a specific volume (e.g., 2 mL) of the test solution.

  • The tubes or dishes are incubated in the dark on a shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

5. Data Collection and Analysis:

  • After incubation, the final length of each coleoptile segment is measured using a ruler or a digital caliper.

  • The percentage of inhibition or stimulation of elongation is calculated relative to the growth in the control solution.

  • The concentration required to cause 50% inhibition of elongation (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

Conclusion and Future Directions

The available data strongly indicate that the biological activity of this compound is stereoselective. The racemic mixture is a potent antifungal agent, while the laevorotatory enantiomer displays weak antifungal activity but significant phytotoxicity. This differential activity underscores the importance of chiral separation and the individual evaluation of enantiomers in drug and agrochemical development.

A critical gap in the current knowledge is the lack of quantitative biological activity data for the purified dextrorotatory enantiomer and a more detailed, quantitative comparison of the phytotoxicity of both enantiomers. Future research should focus on:

  • The enantioselective synthesis or chiral separation of this compound to obtain pure enantiomers.

  • Quantitative determination of the antifungal (e.g., MIC and EC50 values) and phytotoxic (e.g., IC50 values) activities of the individual enantiomers against a broad range of fungal pathogens and plant species.

  • In-depth studies to elucidate the specific molecular interactions of each enantiomer with the succinate dehydrogenase enzyme to understand the basis of their differential activity.

Such studies will provide a more complete picture of the structure-activity relationship of this compound and will be instrumental in guiding its potential development as a targeted antifungal agent or a herbicide.

References

validating the role of Harzianopyridone in Trichoderma's biocontrol activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Role and Efficacy

For decades, the filamentous fungi of the genus Trichoderma have been hailed as powerful allies in the agricultural sector, acting as potent biocontrol agents against a wide array of plant pathogens. Their ability to suppress disease and promote plant growth is not attributed to a single mechanism but rather a complex interplay of processes including mycoparasitism, competition for nutrients, and the production of a diverse arsenal (B13267) of secondary metabolites. Among these, the nitrogen heterocyclic compound, harzianopyridone (B32151), has emerged as a significant contributor to Trichoderma's biocontrol prowess. This guide provides a comprehensive comparison of this compound's role and performance with other biocontrol alternatives offered by Trichoderma, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Multifaceted Biocontrol Mechanisms of Trichoderma

Trichoderma species employ a multi-pronged approach to combat plant pathogens, which can be broadly categorized into direct and indirect mechanisms.[1] Direct antagonism involves immediate confrontation with the pathogen through:

  • Mycoparasitism: Trichoderma hyphae directly attack and coil around the pathogen, secreting cell wall-degrading enzymes (CWDEs) such as chitinases, glucanases, and proteases to break down the pathogen's cellular structure.[2][3][4]

  • Antibiosis: The secretion of a vast array of secondary metabolites, including this compound, creates a toxic environment for the pathogen, inhibiting its growth and development.[2][3]

  • Competition: Trichoderma species are aggressive colonizers of the rhizosphere, outcompeting pathogens for essential nutrients and space.[2][3][5]

Indirectly, Trichoderma enhances plant health and resilience by:

  • Inducing Systemic Resistance (ISR): The fungus triggers the plant's own defense mechanisms, preparing it for a more robust and rapid response to pathogen attacks.[1][2][3]

  • Promoting Plant Growth: Trichoderma can produce phytohormones and solubilize essential minerals in the soil, leading to improved root development and overall plant vigor.[1][2]

The following diagram illustrates the interconnectedness of these biocontrol mechanisms.

Trichoderma_Biocontrol_Mechanisms cluster_direct Direct Mechanisms cluster_indirect Indirect Mechanisms cluster_trichoderma Trichoderma cluster_pathogen Plant Pathogen cluster_plant Plant Mycoparasitism Mycoparasitism Pathogen Pathogen Mycoparasitism->Pathogen Degrades cell wall Antibiosis Antibiosis Antibiosis->Pathogen Inhibits growth Competition Competition Competition->Pathogen Outcompetes for nutrients & space ISR Induced Systemic Resistance (ISR) Plant Plant ISR->Plant Enhances defense PGP Plant Growth Promotion PGP->Plant Improves health Trichoderma Trichoderma Trichoderma->Mycoparasitism Trichoderma->Antibiosis Trichoderma->Competition Trichoderma->ISR Trichoderma->PGP Plant->Pathogen Increased Resistance

Overview of Trichoderma's biocontrol mechanisms.

This compound vs. Other Trichoderma Secondary Metabolites: A Comparative Analysis

This compound is a potent antifungal compound first isolated from Trichoderma harzianum.[6] It belongs to the pyridone class of secondary metabolites and has demonstrated significant inhibitory activity against a range of important plant pathogens.[6] However, it is just one component of a rich chemical arsenal produced by Trichoderma. Other key antifungal metabolites include peptaibols, gliotoxin (B1671588), and 6-pentyl-α-pyrone (6-PP).

The following table summarizes the antifungal activity of this compound in comparison to other major secondary metabolites from Trichoderma, presenting their effective concentrations (EC50) or minimum inhibitory concentrations (MIC) against various phytopathogenic fungi.

Secondary MetaboliteChemical ClassTarget PathogenEfficacy (EC50/MIC in µg/mL)Reference(s)
This compound PyridoneRhizoctonia solani35.9[7]
Sclerotium rolfsii42.2[7]
Fusarium oxysporum50.2[7]
Botrytis cinereaSignificant activity[6]
Pythium ultimumStrong activity[6]
Trichokonins (Peptaibols) PeptaibolRhizoctonia solaniBroad-spectrum activity[6]
Fusarium oxysporumBroad-spectrum activity[6]
Verticillium dahliaeBroad-spectrum activity[6]
Botrytis cinereaBroad-spectrum activity[6]
Gliotoxin EpipolythiodioxopiperazineSclerotinia sclerotiorumSynergistic effect with endochitinase[6]
Pythium ultimumReduced mycoparasitism in gliP-deleted mutants[6]
6-Pentyl-α-pyrone (6-PP) PyroneFusarium oxysporum31.7% growth reduction[6]
Botrytis cinerea-[6]
Rhizoctonia solani69.6% growth reduction[6]
Harzianic Acid Tetramic Acid DerivativeSclerotinia sclerotiorumComplete inhibition at 10 µg
Pythium irregulareComplete inhibition at 10 µg
Rhizoctonia solaniComplete inhibition at 100 µg
T39butenolide ButenolideGaeumannomyces graminisInhibition at 100 mg/mL[6]
Pythium ultimumGrowth inhibition[6]
Rhizoctonia solaniGrowth inhibition[6]
Harzianolide ButenolideGaeumannomyces graminisInhibition at 200 mg/mL[6]
Pythium ultimumGrowth inhibition[6]
Rhizoctonia solaniGrowth inhibition[6]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines the general steps for the isolation and purification of this compound from Trichoderma harzianum cultures, synthesized from methodologies described in the literature.

1. Fungal Culture and Fermentation:

  • Inoculate a suitable strain of Trichoderma harzianum into a liquid medium such as Potato Dextrose Broth (PDB).

  • Incubate the culture under stationary conditions at 25-28°C for 21-30 days to allow for the production of secondary metabolites.

2. Extraction of Crude Metabolites:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Perform a liquid-liquid extraction of the culture filtrate using an equal volume of a non-polar solvent like ethyl acetate (B1210297). Repeat the extraction process three times to maximize the yield.

  • Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

  • Column Chromatography:

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of solvents with increasing polarity, for instance, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • For further purification, subject the this compound-rich fractions to preparative HPLC.

    • A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

    • Collect the peak corresponding to this compound based on its retention time and UV absorbance.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Antifungal Activity Assay (Agar Dilution Method)

This protocol describes a common method to evaluate the in vitro antifungal activity of purified this compound against various plant pathogens.

1. Preparation of Fungal Inoculum:

  • Grow the target pathogenic fungi on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sporulation.

  • Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to a standard level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

2. Preparation of this compound-Amended Media:

  • Dissolve the purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

  • Prepare a series of dilutions of the stock solution.

  • Incorporate the different concentrations of this compound into molten PDA at a temperature of approximately 45-50°C. Ensure the final concentration of the solvent is minimal and does not affect fungal growth. A control plate containing only the solvent should be included.

3. Inoculation and Incubation:

  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a specific volume of the prepared fungal spore suspension or a mycelial plug of the pathogen.

  • Incubate the plates at the optimal temperature for the growth of the specific pathogen (typically 25-28°C) for a defined period (e.g., 5-7 days).

4. Data Collection and Analysis:

  • Measure the radial growth of the fungal colony on the treated and control plates.

  • Calculate the percentage of growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average colony diameter on the control plates and T is the average colony diameter on the treated plates.

  • Determine the EC50 value (the concentration of this compound that causes 50% inhibition of fungal growth) by plotting the inhibition percentage against the logarithm of the concentration and performing a regression analysis.

Biosynthesis of this compound: A Glimpse into the Molecular Machinery

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. Isotope labeling studies have shown that the core structure is derived from a tetraketide, with the possible involvement of aspartic acid. The following diagram illustrates a simplified proposed biosynthetic pathway for this compound.

Harzianopyridone_Biosynthesis cluster_pathway Proposed Biosynthetic Pathway of this compound Acetate Acetate Polyketide_Synthase Polyketide_Synthase Acetate->Polyketide_Synthase Aspartic_Acid Aspartic_Acid Pyridone_Ring_Formation Pyridone_Ring_Formation Aspartic_Acid->Pyridone_Ring_Formation Methionine Methionine Tailoring_Enzymes Tailoring_Enzymes Methionine->Tailoring_Enzymes Methyl group donor Tetraketide_Intermediate Tetraketide_Intermediate Polyketide_Synthase->Tetraketide_Intermediate Tetraketide_Intermediate->Pyridone_Ring_Formation Pyridone_Intermediate Pyridone_Intermediate Pyridone_Ring_Formation->Pyridone_Intermediate Pyridone_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Simplified proposed biosynthetic pathway of this compound.

Conclusion

This compound stands out as a significant secondary metabolite in the biocontrol repertoire of Trichoderma. Its potent antifungal activity against a range of devastating plant pathogens underscores its importance. While other metabolites like peptaibols and gliotoxin also play crucial roles, often in a synergistic manner, this compound's efficacy, particularly against soil-borne fungi, makes it a key area of interest for the development of novel bio-fungicides. Further research into its biosynthesis and regulation could unlock opportunities for enhancing its production in commercial Trichoderma strains, thereby improving their overall biocontrol efficacy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the role of this compound and other Trichoderma-derived compounds in sustainable agriculture.

References

Comparative Transcriptomics of Fungi Treated with Harzianopyridone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Predicted Gene Expression Changes and a Framework for Future Research

For researchers, scientists, and drug development professionals, this guide offers a comparative framework for understanding the potential transcriptomic effects of Harzianopyridone on fungi. As of this writing, public data from comparative transcriptomic studies specifically investigating this compound is limited. Therefore, this guide provides a predictive analysis based on its known antifungal activities and compares these anticipated effects with the established transcriptomic responses to other well-documented antifungal agents. The objective is to furnish a valuable resource that outlines potential mechanisms of action and provides a robust experimental design for future investigations into this compound.

This compound, a secondary metabolite produced by Trichoderma harzianum, has demonstrated notable antifungal properties.[1] Its mode of action is thought to involve the disruption of critical cellular processes in pathogenic fungi. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its precise mechanisms and for the development of novel antifungal strategies.

Comparative Analysis of Gene Expression Changes

To contextualize the potential impact of this compound, we compare its predicted transcriptomic signature with that of other fungicides. The following table summarizes key gene expression changes. The data for this compound is hypothetical and based on its known biological activities, while the data for Pyraclostrobin (B128455) and Prochloraz (B1679089) are derived from published studies. A study on Magnaporthe oryzae treated with the QoI fungicide pyraclostrobin revealed 564 differentially expressed genes (DEGs), with 340 being upregulated and 224 downregulated. In contrast, treatment of a susceptible strain of Penicillium digitatum with the DMI fungicide prochloraz resulted in the differential expression of 224 genes.[2]

Functional Category This compound (Hypothetical) Pyraclostrobin (QoI Fungicide) Prochloraz (DMI Fungicide)
Total Differentially Expressed Genes (DEGs) ~400-600564224
Upregulated Genes Genes involved in oxidative stress response, secondary metabolite biosynthesis, and cell wall repair.Genes related to alternative respiration, mitochondrial stress response, and detoxification pathways.Genes associated with ergosterol (B1671047) biosynthesis, membrane stress, and multidrug resistance.
Downregulated Genes Genes related to primary metabolism, cell cycle progression, and virulence factor production.Genes involved in mitochondrial electron transport chain and ATP synthesis.Genes related to cell membrane integrity and sterol uptake.
Key Affected Pathways Oxidative Stress Response, MAPK Signaling, Secondary MetabolismMitochondrial Respiration, Alternative Oxidase PathwayErgosterol Biosynthesis, Membrane Stress Response

Experimental Protocols

A detailed methodology is essential for reproducible comparative transcriptomic studies. The following protocol is a recommended workflow for investigating the effects of this compound on a model fungus such as Aspergillus fumigatus or Fusarium graminearum.

1. Fungal Strain and Culture Conditions:

  • Fungal Strain: Aspergillus fumigatus (wild-type strain).

  • Culture Medium: Potato Dextrose Broth (PDB).

  • Growth Conditions: Cultures are grown in 100 mL of PDB in 250 mL flasks at 37°C with shaking at 150 rpm for 48 hours to obtain mid-log phase mycelia.

2. This compound Treatment:

  • Stock Solution: A 10 mg/mL stock solution of this compound is prepared in DMSO.

  • Treatment: Mycelial cultures are treated with a final concentration of 50 µg/mL this compound. A control group is treated with an equivalent volume of DMSO.

  • Incubation: Treated and control cultures are incubated for a further 6 hours under the same growth conditions.

3. RNA Extraction and Quality Control:

  • Mycelia are harvested by filtration, washed with sterile water, and immediately frozen in liquid nitrogen.

  • Total RNA is extracted using a TRIzol-based method followed by a column cleanup (e.g., RNeasy Mini Kit, Qiagen).

  • RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high integrity (RIN > 8).

4. Library Preparation and Sequencing:

  • Library Preparation: mRNA is enriched using oligo(dT) magnetic beads. cDNA libraries are prepared using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

  • Sequencing: Libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for at least 20 million reads per sample.

5. Bioinformatic Analysis:

  • Quality Control: Raw reads are assessed for quality using FastQC and trimmed for adapters and low-quality bases using Trimmomatic.

  • Alignment: Trimmed reads are aligned to the A. fumigatus reference genome using HISAT2.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts, and differential expression analysis is performed using DESeq2. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Functional Annotation and Enrichment Analysis: Differentially expressed genes are subjected to Gene Ontology (GO) and KEGG pathway enrichment analysis using tools like DAVID or Metascape.

Visualization of Key Signaling Pathways

Fungicide application triggers complex signaling cascades as fungal cells attempt to mitigate chemical stress. Below are diagrams of key pathways anticipated to be affected by this compound.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis fungal_culture Fungal Culture treatment This compound Treatment fungal_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Quality Control sequencing->qc alignment Alignment to Reference Genome qc->alignment dge Differential Gene Expression Analysis alignment->dge functional_analysis Functional Annotation & Enrichment dge->functional_analysis

Figure 1: A generalized experimental workflow for comparative transcriptomics.

mapk_pathway cluster_stimulus Stress Stimulus cluster_mapk_cascade MAPK Cascade cluster_response Cellular Response This compound This compound mapkkk MAPKKK This compound->mapkkk activates mapkk MAPKK mapkkk->mapkk phosphorylates mapk MAPK mapkk->mapk phosphorylates transcription_factors Transcription Factors mapk->transcription_factors activates gene_expression Stress Response Gene Expression transcription_factors->gene_expression regulates

Figure 2: A simplified model of the MAPK signaling pathway in response to stress.

oxidative_stress_response cluster_stressor Inducer cluster_ros Cellular Effect cluster_defense Defense Mechanisms cluster_outcome Outcome This compound This compound ros Increased ROS (Reactive Oxygen Species) This compound->ros sod Superoxide Dismutase (SOD) ros->sod cat Catalase ros->cat gpx Glutathione Peroxidase ros->gpx detox Detoxification & Cellular Protection sod->detox cat->detox gpx->detox

Figure 3: The fungal oxidative stress response pathway.

References

Safety Operating Guide

Navigating the Disposal of Harzianopyridone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Harzianopyridone is recognized for its antifungal, antibacterial, and herbicidal activities.[1][2] Its biological potency necessitates a cautious approach to its disposal to mitigate potential environmental impact.

Chemical and Physical Properties Overview

A summary of this compound's key chemical and physical data is presented below to inform safe handling and disposal procedures.

PropertyValueReference
CAS Number 137813-88-8[3]
Molecular Formula C₁₄H₁₉NO₅[3][4]
Molecular Weight 281.3 g/mol [3][4]
Appearance Solid[3]
Solubility Soluble in Methanol[3]
Storage -20°C[3]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent unintended reactions.

  • Maintain separate waste containers for solid this compound and solutions containing this compound.

2. Containerization:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection. The original container, if in good condition, is an ideal choice for waste accumulation.[5]

  • Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

  • Keep waste containers securely capped at all times, except when adding waste.[6][7]

3. Handling and Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound waste.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

  • Wash hands thoroughly after handling.

4. Storage of Waste:

  • Store this compound waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage area should be clearly marked with "Hazardous Waste" signage.

5. Disposal of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as methanol, in which it is soluble.[6]

  • The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.[6]

6. Final Disposal:

  • Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Harzianopyridone_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid or Solution) B Segregate Waste A->B Step 1 C Select Appropriate, Labeled Hazardous Waste Container B->C Step 2 D Securely Cap Container C->D Step 3 E Store in Designated Hazardous Waste Area D->E Step 4 F Contact EHS for Pickup E->F Step 5 G Proper Disposal by Licensed Contractor F->G Step 6

This compound Disposal Workflow

This guide is intended to provide a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to always consult their institution's specific safety protocols and local regulations to ensure full compliance and safety.

References

Personal protective equipment for handling Harzianopyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Harzianopyridone, a potent inhibitor of mitochondrial complex II.[1] Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Hazard Information

This compound is a natural product isolated from the fungus Trichoderma harzianum.[1] While a specific Safety Data Sheet (SDS) for this compound was not available for direct analysis, based on data for similar pyridone-based compounds, it should be handled with caution. The likely primary hazard is oral toxicity.

Assumed GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]

Primary Routes of Exposure: Ingestion, inhalation of dust, skin and eye contact.

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[2]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE protocols is mandatory when handling this compound.

Control/PPESpecificationPurpose
Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or aerosols, especially when weighing or transferring the solid compound.
Eye Protection Tight-sealing safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact. Inspect gloves prior to use and dispose of them properly after handling.
Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required for handling large quantities or if engineering controls are not sufficient.To prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C for long-term stability.[1]

    • Log the compound in your chemical inventory.

  • Preparation for Weighing:

    • Work exclusively within a certified chemical fume hood.

    • Don all required PPE as listed in the table above.

    • Prepare the workspace by laying down absorbent bench paper.

    • Assemble all necessary equipment: spatula, weigh paper or boat, analytical balance, and a container for the stock solution.

  • Weighing the Compound:

    • Carefully open the container to avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid this compound to the weigh paper.

    • Close the primary container tightly immediately after weighing.

    • Record the exact weight.

  • Preparation of Stock Solution:

    • This compound is soluble in methanol (B129727).[1]

    • Carefully add the weighed solid to a labeled volumetric flask.

    • Add a small amount of methanol to dissolve the solid, swirling gently.

    • Once dissolved, bring the solution to the final volume with methanol.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Post-Handling:

    • Clean all equipment used with an appropriate solvent (e.g., methanol) followed by soap and water.

    • Dispose of all contaminated disposable materials (weigh paper, pipette tips, gloves) as hazardous waste.

    • Wipe down the work area within the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill and Disposal Plan

Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

    • Follow your institution's emergency procedures.

Waste Disposal:

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste (unused compound, contaminated solutions, disposable PPE, cleaning materials) in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Quantitative Data Summary

PropertyValueReference
CAS Number 137813-88-8[1]
Molecular Formula C₁₄H₁₉NO₅[1]
Molecular Weight 281.3 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Methanol[1]
Storage Temperature -20°C[1]
Assumed GHS Hazard Code H302: Harmful if swallowed[2]

Experimental Workflow Diagram

Harzianopyridone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh this compound prep_workspace->weigh dissolve Dissolve in Methanol to Create Stock Solution weigh->dissolve clean_equipment Decontaminate Glassware and Equipment dissolve->clean_equipment spill Spill Occurs dissolve->spill Potential Spill dispose_waste Dispose of Contaminated Materials as Hazardous Waste clean_equipment->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_procedure End of Procedure wash_hands->end_procedure start Start start->prep_ppe contain_spill Contain and Absorb Spill spill->contain_spill dispose_spill_waste Dispose of Spill Debris as Hazardous Waste contain_spill->dispose_spill_waste decontaminate_area Decontaminate Spill Area dispose_spill_waste->decontaminate_area decontaminate_area->clean_equipment

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.